AF 594 NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H67N5O13S2 |
|---|---|
Molecular Weight |
1022.2 g/mol |
IUPAC Name |
[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate;bis(N,N-diethylethanamine) |
InChI |
InChI=1S/C39H37N3O13S2.2C6H15N/c1-38(2)16-21(18-56(48,49)50)24-12-27-31(14-29(24)40(38)5)54-32-15-30-25(22(19-57(51,52)53)17-39(3,4)41(30)6)13-28(32)35(27)23-8-7-20(11-26(23)36(45)46)37(47)55-42-33(43)9-10-34(42)44;2*1-4-7(5-2)6-3/h7-8,11-17H,9-10,18-19H2,1-6H3,(H2-,45,46,48,49,50,51,52,53);2*4-6H2,1-3H3 |
InChI Key |
VVMKUBWCCUBCCU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to AF 594 NHS Ester for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
AF 594 NHS ester, a member of the Alexa Fluor™ family of fluorescent dyes, is a bright, photostable, and water-soluble amine-reactive probe.[1][2] Its N-hydroxysuccinimidyl (NHS) ester moiety enables covalent conjugation to primary amines on biomolecules, forming stable amide bonds.[3][4] This property makes it an invaluable tool for fluorescently labeling proteins, antibodies, peptides, and amine-modified nucleic acids.[5][6] With an excitation maximum at approximately 590 nm and an emission maximum around 617 nm, AF 594 is well-suited for a wide range of fluorescence-based applications, including microscopy, flow cytometry, and immunofluorescence assays.[7][8][9] Its fluorescence is pH-insensitive between pH 4 and 10, ensuring reliable performance in diverse biological environments.[1][2]
Chemical and Photophysical Properties
The robust photophysical characteristics of AF 594 contribute to its widespread use in sensitive and demanding fluorescence applications. Key quantitative properties are summarized in the tables below.
Table 1: Chemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅₁H₆₇N₅O₁₃S | [5] |
| Molecular Weight | ~819.8 g/mol | [6][10] |
| Excitation Maximum (λex) | 590 nm | [7][8][9] |
| Emission Maximum (λem) | 617 nm | [7][8][9] |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | [6][10] |
| Solubility | Water, DMSO, DMF | [5][10] |
Table 2: Photophysical Performance Data of AF 594
| Parameter | Value | Reference(s) |
| Fluorescence Quantum Yield (Φ) | 0.66 | [1][5][7][11][12][13] |
| Fluorescence Lifetime (τ) | ~3.9 ns | [5][14] |
| Photostability | High | [1][2][3][12] |
| pH Sensitivity | Insensitive (pH 4-10) | [1][2] |
Reaction Mechanism with Primary Amines
The core of this compound's utility lies in its ability to covalently label biomolecules. The N-hydroxysuccinimidyl ester is a highly efficient amine-reactive functional group. The reaction proceeds via nucleophilic acyl substitution, where the primary amine of a biomolecule (e.g., the ε-amino group of a lysine (B10760008) residue or the N-terminus of a polypeptide chain) attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[15]
Caption: Reaction of this compound with a primary amine.
Experimental Protocols
Protocol 1: Labeling of Proteins (e.g., Antibodies)
This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against PBS. Adjust the protein concentration to 2-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to ~8.3.
-
Add a calculated amount of the dye stock solution to the protein solution while gently vortexing. A molar excess of 8-12 fold of dye to protein is a good starting point for antibodies.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the colored fractions corresponding to the labeled protein.
-
Calculating the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 590 nm (A₅₉₀).
-
Calculate the protein concentration: Protein (M) = [A₂₈₀ - (A₅₉₀ × CF)] / ε_protein
-
CF (Correction Factor) for AF 594 = A₂₈₀ of the free dye / A₅₉₀ of the free dye (typically ~0.56)
-
ε_protein = molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for IgG)
-
-
Calculate the DOL: DOL = A₅₉₀ / (ε_dye × Protein (M))
-
ε_dye = molar extinction coefficient of AF 594 at 590 nm (~92,000 M⁻¹cm⁻¹)
-
Protocol 2: Labeling of Amine-Modified Oligonucleotides
Materials:
-
Amine-modified oligonucleotide (in nuclease-free water or amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
3 M Sodium acetate
-
Purification supplies (e.g., HPLC or gel filtration)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer.
-
Prepare Dye Stock Solution: Prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF.
-
Reaction:
-
Add a 20-50 fold molar excess of the dissolved dye to the oligonucleotide solution.
-
Incubate for 2-4 hours at room temperature in the dark.
-
-
Purification:
-
Purify the labeled oligonucleotide from unreacted dye using ethanol precipitation, followed by HPLC or gel filtration.
-
Troubleshooting Common Labeling Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Incorrect pH of the reaction buffer.- Presence of amine-containing buffers (e.g., Tris, glycine).- Hydrolyzed NHS ester. | - Verify the pH is between 7.2 and 8.5.- Buffer exchange the protein into an amine-free buffer.- Prepare fresh dye stock solution immediately before use. |
| Protein Precipitation | - Over-labeling of the protein.- High concentration of organic solvent. | - Reduce the molar excess of the dye.- Ensure the final concentration of DMSO/DMF is low (typically <10%). |
| Inconsistent Results | - Inaccurate protein concentration measurement.- Variability in the age/quality of the NHS ester. | - Accurately determine the protein concentration before labeling.- Use a fresh vial of this compound. |
Applications in Signaling Pathway Analysis
Fluorescently labeled biomolecules are instrumental in elucidating complex cellular signaling pathways. AF 594-conjugated antibodies, for instance, are widely used in immunofluorescence microscopy to visualize the localization and expression levels of key signaling proteins.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR pathway is crucial for regulating cell growth, proliferation, and differentiation.[3][5][7][14][16][17][18][19] Dysregulation of this pathway is implicated in various cancers. AF 594-labeled antibodies against EGFR and its downstream effectors can be used to visualize the pathway's activation state.
Caption: A simplified diagram of the EGFR signaling pathway.
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
The VEGF signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels.[6][8][10][17][20][21][22][23] It plays a critical role in development, wound healing, and cancer progression. AF 594-labeled antibodies targeting VEGF receptors can be used to study angiogenic processes.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Alexa Fluor 594 Dye | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF Signaling Pathway - Elabscience [elabscience.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantum Yield [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. VEGF signaling pathway | Abcam [abcam.com]
- 20. ClinPGx [clinpgx.org]
- 21. proteopedia.org [proteopedia.org]
- 22. cusabio.com [cusabio.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to AF 594 NHS Ester: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and spectral properties of Alexa Fluor™ 594 NHS Ester (AF 594 NHS ester), a widely used fluorescent dye in biological research. It details its core characteristics, provides standardized protocols for its application in labeling biomolecules, and outlines a typical workflow for its use in fluorescence microscopy.
Core Chemical and Spectroscopic Properties
This compound is an amine-reactive fluorescent dye belonging to the Alexa Fluor™ family. Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent attachment of the fluorophore to primary amines on proteins, amine-modified oligonucleotides, and other biomolecules, forming a stable amide bond.[1][2][3] This red-fluorescent dye is characterized by its high quantum yield, photostability, and insensitivity to pH over a wide range, making it a robust tool for various fluorescence-based applications.[4][5][6][7]
Quantitative Data Summary
The key chemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₅₁H₆₇N₅O₁₃S | [1] |
| Molecular Weight | 819.85 g/mol ; ~1022.23 g/mol | [3][8][9] |
| Excitation Maximum (λex) | 586 - 590 nm | [1][3][4][9] |
| Emission Maximum (λem) | 613 - 617 nm | [1][3][9] |
| Molar Extinction Coefficient (ε) | 92,000 - 105,000 cm⁻¹M⁻¹ | [1][3][4][9] |
| Fluorescence Quantum Yield (Φ) | 0.66 - 0.77 | [1][4][10] |
| Solubility | Soluble in water, DMSO, DMF | [1][9] |
| Optimal pH for Labeling | 7.0 - 9.0 (Optimal: 8.3 - 8.5) | [1][11][12] |
| Storage Conditions | -20°C to -80°C, desiccated and protected from light | [1][2][5] |
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
Protein and Antibody Labeling with this compound
This protocol describes a general procedure for conjugating this compound to proteins, such as IgG antibodies. The protocol may require optimization for specific proteins or desired degrees of labeling (DOL).
Materials:
-
Protein (e.g., antibody) solution (2.5 mg/mL recommended, free of amine-containing stabilizers like Tris or BSA).[13][14]
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][11]
-
1 M Sodium bicarbonate (NaHCO₃) solution, pH 8.3.[13]
-
Purification column (e.g., Sephadex G-25) or ultrafiltration device.[13]
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Labeling Reaction:
-
Purification of the Conjugate:
-
Storage:
Immunofluorescence Staining and Microscopy
This protocol outlines a general workflow for using AF 594-conjugated antibodies for staining fixed cells.
Materials:
-
Cells grown on coverslips.
-
Fixation buffer (e.g., 3.7% formaldehyde (B43269) in PBS).[17]
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).[17]
-
Blocking buffer (e.g., PBS with 6% BSA).[17]
-
Primary antibody.
-
AF 594-conjugated secondary antibody.
-
Mounting medium.
Procedure:
-
Cell Fixation and Permeabilization:
-
Blocking:
-
Block non-specific binding by incubating the cells in blocking buffer for 30 minutes at room temperature.[17]
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the AF 594-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[17]
-
-
Mounting and Imaging:
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for covalent labeling of proteins with this compound.
Caption: General experimental workflow for immunofluorescence microscopy.
Caption: Reaction of this compound with a primary amine on a protein.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. 295348-87-7 | Alexa Fluor 594 NHS Ester| Alexa Fluor 594 meta-isomer;APDye 594 NHS Ester;BP Fluor 594 NHS Ester;TFAX 594, SE|BioChemPartner [biochempartner.com]
- 5. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 6. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 7. lumiprobe.com [lumiprobe.com]
- 8. AF594 NHS ester, 5-isomer | CAS:1638544-48-5 | AxisPharm [axispharm.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. fluidic.com [fluidic.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. biotium.com [biotium.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. furthlab.xyz [furthlab.xyz]
- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Enhanced Multiplexing of Immunofluorescence Microscopy Using a Long Stokes Shift Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
AF 594 NHS Ester: A Technical Guide to Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties and applications of Alexa Fluor™ 594 (AF 594) NHS ester, a widely utilized fluorescent dye in biological research and drug development. This document details the dye's key characteristics, provides protocols for its use in common applications, and presents a logical workflow for its implementation in immunofluorescence experiments.
Core Spectral and Photophysical Properties
AF 594 is a bright, photostable, and water-soluble red fluorescent dye. Its N-hydroxysuccinimidyl (NHS) ester form is the most common derivative for covalently labeling primary amines on proteins, antibodies, amine-modified oligonucleotides, and other biomolecules.[1] The resulting amide bond is as stable as a peptide bond, ensuring a robust and permanent label.[2] The dye's fluorescence is notably insensitive to pH variations between 4 and 10, making it a reliable tool for a wide range of biological applications.[3][4][5]
The key spectral properties of AF 594 and its equivalents are summarized in the table below, providing a valuable resource for experimental design and data analysis.
| Property | Value | Source |
| Excitation Maximum (λex) | 590 nm | [6][1][3][7] |
| Emission Maximum (λem) | 617 nm | [6][1][3] |
| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | [6][1] |
| Fluorescence Quantum Yield (Φ) | 0.66 | [8][9] |
| Recommended Laser Lines | 561 nm, 594 nm | [3][4] |
| Molecular Weight | ~819.85 g/mol | [6][1] |
Experimental Protocols
Protein and Antibody Labeling with AF 594 NHS Ester
This protocol outlines a general procedure for labeling proteins and antibodies with this compound. The optimal dye-to-protein ratio should be determined empirically for each specific application to achieve the desired degree of labeling (DOL) without causing protein aggregation or loss of function. High molar ratios of AF 594 can often be used without significant fluorescence quenching.[10][4]
Materials:
-
Protein or antibody solution (2-20 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Storage buffer (e.g., PBS with a preservative)
Procedure:
-
Prepare Protein Solution: Dissolve the protein or antibody in the reaction buffer at a concentration of at least 2 mg/mL for optimal results.[6] Buffers containing primary amines (e.g., Tris) are not compatible with the labeling reaction.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution of 1-10 mg/mL. Protect the solution from light and moisture.
-
Labeling Reaction: While gently vortexing, add the calculated amount of the dye stock solution to the protein solution. The reaction is typically carried out at room temperature for 1 hour. The optimal pH for the conjugation reaction is between 7 and 9.[1]
-
Purification: Separate the labeled conjugate from the unreacted dye using a gel filtration column or dialysis against a suitable buffer.
-
Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm and 590 nm.
-
Storage: Store the purified conjugate at 4°C or -20°C, protected from light.
Indirect Immunofluorescence Staining
This protocol describes the use of an AF 594-labeled secondary antibody for the detection of a primary antibody in fixed cells.
Materials:
-
Fixed and permeabilized cells on a coverslip or slide
-
Primary antibody specific to the target antigen
-
AF 594-labeled secondary antibody
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium with an antifade reagent
Procedure:
-
Blocking: Incubate the fixed and permeabilized cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal working concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with wash buffer for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the AF 594-labeled secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with wash buffer for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for AF 594 (e.g., a Texas Red filter set).
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow of an indirect immunofluorescence experiment and the chemical reaction of this compound with a primary amine.
Caption: Workflow for Indirect Immunofluorescence.
Caption: this compound Labeling Reaction.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. APDye Fluor 594 | AZDye™ 594, Alexa Fluor® 594 Equivalent | AxisPharm [axispharm.com]
- 4. XFD594 NHS Ester | AAT Bioquest [aatbio.com]
- 5. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 6. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
AF 594 NHS Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of AF 594 NHS Ester, a bright, photostable, red-fluorescent dye widely utilized in life sciences. Structurally identical or equivalent to Alexa Fluor™ 594, this amine-reactive probe is a cornerstone for labeling proteins, antibodies, and amine-modified oligonucleotides.[1][2][3][4] Its high quantum yield, robust photostability, and insensitivity to pH over a wide range make it an exceptional choice for demanding applications such as fluorescence microscopy, flow cytometry, and immunofluorescence.[1][4][5][6]
Core Spectral and Physicochemical Properties
The performance of a fluorophore is defined by its spectral characteristics and physical properties. AF 594 is engineered for brightness and stability, ensuring reliable performance in various biological applications.[4][7] It is readily water-soluble and its fluorescence remains consistent across a broad pH range of 4 to 10.[5][6][8][9]
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 586 - 594 nm | [1][2][9][10] |
| Emission Maximum (λem) | 613 - 618 nm | [1][2][9][10] |
| Molar Extinction Coefficient (ε) | 80,000 - 105,000 M⁻¹cm⁻¹ | [9][10][11][12] |
| Fluorescence Quantum Yield (Φ) | 0.66 - 0.77 | [10][13][14] |
| Reactive Group | N-Hydroxysuccinimidyl (NHS) Ester | [4][9][11] |
| Reactivity Target | Primary Amines (-NH₂) | [4][9][11] |
| pH Stability | Stable fluorescence from pH 4-10 | [4][5][6][9] |
| Spectrally Similar Dyes | Alexa Fluor™ 594, Texas Red™, DyLight 594 | [7][9][11] |
Chemical Reactivity and Labeling Workflow
The N-hydroxysuccinimidyl (NHS) ester is the most common reactive group for targeting primary amines on biomolecules.[11] The reaction occurs efficiently at a slightly alkaline pH (7-9), where the primary amine group is deprotonated and acts as a strong nucleophile.[4][7] This reaction forms a highly stable, covalent amide bond, permanently conjugating the AF 594 dye to the target molecule.
Caption: Reaction of this compound with a primary amine.
The general workflow for labeling proteins or other biomolecules involves preparing the reagents, carrying out the conjugation reaction, and purifying the final labeled product to remove any unconjugated dye.
References
- 1. dianabiotech.com [dianabiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. APDy 594 NHS Ester | Alexa Fluor 594 NHS Ester equivalent | AxisPharm [axispharm.com]
- 4. XFD594 NHS Ester | AAT Bioquest [aatbio.com]
- 5. APDye Fluor 594 | AZDye™ 594, Alexa Fluor® 594 Equivalent | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. abpbio.com [abpbio.com]
- 12. idtdna.com [idtdna.com]
- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
AF 594 NHS Ester: A Technical Guide to Photostability and Brightness for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photophysical properties and practical application of Alexa Fluor™ 594 (AF 594) NHS ester, a widely utilized red fluorescent dye in biological research. This document focuses on its core attributes of photostability and brightness, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design and execution.
Core Photophysical Properties
AF 594 NHS ester is renowned for its bright fluorescence and high photostability, making it an excellent choice for a variety of applications including fluorescence microscopy, flow cytometry, and immunofluorescence. Its succinimidyl ester (NHS ester) moiety allows for covalent labeling of primary amines on proteins and other biomolecules.
Quantitative Brightness and Spectral Characteristics
The brightness of a fluorophore is determined by its molar extinction coefficient and quantum yield. AF 594 exhibits favorable values for both, contributing to its robust signal in various applications.[1][2]
| Property | Value | Reference |
| Excitation Maximum (λex) | 590 nm | [3] |
| Emission Maximum (λem) | 617 nm | [3] |
| Molar Extinction Coefficient (ε) | 90,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.66 | [3][5] |
| Molecular Weight | ~820 g/mol | [6] |
Photostability
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (in an amine-free buffer such as PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[9]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling.[10]
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[11]
-
-
Perform the Labeling Reaction:
-
Quench the Reaction:
-
Add quenching buffer to the reaction mixture to stop the labeling process by reacting with any remaining NHS ester.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a desalting column or dialysis.
-
Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring experimental reproducibility.[12][13]
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of AF 594, which is 590 nm (A₅₉₀).[14]
-
-
Calculate Protein Concentration:
-
The protein concentration is calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[14][15]
-
Protein Concentration (M) = [A₂₈₀ - (A₅₉₀ × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For AF 594, this is approximately 0.56.[4]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₅₉₀ / ε_dye
-
ε_dye is the molar extinction coefficient of AF 594 (90,000 cm⁻¹M⁻¹).
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)[13]
-
An optimal DOL for antibodies is typically between 2 and 10.[13]
Visualizing Workflows and Relationships
NHS Ester Labeling Reaction
The following diagram illustrates the chemical reaction between the N-hydroxysuccinimide (NHS) ester of AF 594 and a primary amine on a protein.
Caption: Chemical reaction of an NHS ester with a primary amine.
Troubleshooting Low Labeling Efficiency
This workflow provides a logical sequence for troubleshooting common issues encountered during the labeling process.
Caption: A logical workflow for troubleshooting low labeling efficiency.
Best Practices and Troubleshooting
To ensure successful and reproducible labeling experiments, consider the following:
-
Buffer Selection: Always use an amine-free buffer at the optimal pH range of 8.3-8.5 for the labeling reaction. Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester.[9][11]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, especially at higher pH. Therefore, always prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[11][16]
-
Optimizing the Degree of Labeling (DOL): The optimal DOL depends on the specific protein and application. It is often necessary to perform a titration with varying molar ratios of NHS ester to protein to determine the optimal labeling for a particular experiment.[6][17] Over-labeling can lead to protein aggregation and fluorescence quenching.[12]
-
Protein Purity and Concentration: Use highly purified protein for labeling reactions. The presence of other amine-containing molecules will reduce labeling efficiency. A protein concentration of 2-10 mg/mL is recommended for efficient labeling.[10]
-
Storage of Conjugates: Store labeled proteins protected from light at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Adding a cryoprotectant like glycerol (B35011) can be beneficial.[6]
References
- 1. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 2. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. ulab360.com [ulab360.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to AF594 NHS Ester for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Alexa Fluor™ 594 (AF594) NHS ester, a widely used fluorescent dye in life sciences research. It details the dye's properties, provides protocols for its use in labeling and immunofluorescence, and offers visual representations of experimental workflows and relevant biological pathways.
Core Concepts: Understanding AF594 NHS Ester
Alexa Fluor™ 594 is a bright, red-fluorescent dye that is well-suited for a variety of fluorescence microscopy applications.[1][2][3] It is characterized by its high quantum yield, photostability, and pH insensitivity over a wide range, making it a robust tool for cellular imaging.[2][3] The N-hydroxysuccinimidyl (NHS) ester functional group is an amine-reactive moiety that allows for the covalent labeling of proteins, antibodies, and other molecules containing primary amines.[1][2] This reaction forms a stable amide bond, ensuring a permanent fluorescent tag on the molecule of interest.
Key Properties and Characteristics
The performance of a fluorophore is defined by its photophysical properties. The table below summarizes the key quantitative data for AF594 NHS ester, providing a quick reference for experimental planning.
| Property | Value | Reference |
| Excitation Maximum (λex) | 590 nm | [1] |
| Emission Maximum (λem) | 617 nm | [1] |
| Molar Extinction Coefficient | 92,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | 0.66 | [4] |
| Molecular Weight | ~819.9 g/mol | [5] |
| Optimal pH Range for Labeling | 7.0 - 9.0 | [2] |
| pH Insensitivity of Fluorescence | 4.0 - 10.0 | [2] |
Experimental Protocols
Detailed and consistent protocols are critical for reproducible results in fluorescence microscopy. The following sections provide step-by-step methodologies for labeling antibodies with AF594 NHS ester and for performing immunofluorescence staining.
Antibody Labeling with AF594 NHS Ester
This protocol describes the covalent conjugation of AF594 NHS ester to a primary antibody.
Materials:
-
Primary antibody in an amine-free buffer (e.g., PBS)
-
AF594 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), which will compete with the labeling reaction.
-
Prepare the Dye Solution: Immediately before use, dissolve the AF594 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add a calculated molar excess of the dissolved AF594 NHS ester to the antibody solution. A common starting point is a 10-fold molar excess of dye to antibody. Gently mix and incubate for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. Collect the fractions containing the fluorescently labeled antibody.
-
Determination of Degree of Labeling (DOL) (Optional but Recommended): The DOL, the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm and 590 nm.
-
Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Protect from light.
Immunofluorescence Staining Protocol
This protocol outlines the use of an AF594-labeled primary antibody for direct immunofluorescence staining of cultured cells.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
AF594-labeled primary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Preparation: Plate and culture cells on sterile coverslips to the desired confluency.
-
Fixation: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Dilute the AF594-labeled primary antibody to the predetermined optimal concentration in the blocking solution. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for AF594 (Excitation: ~590 nm, Emission: ~617 nm) and the counterstain.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz DOT scripts to generate diagrams for the experimental workflow and a representative signaling pathway.
Experimental Workflow for Immunofluorescence
This diagram illustrates the key steps involved in a typical direct immunofluorescence experiment using a primary antibody labeled with AF594 NHS ester.
Caption: Workflow for AF594 NHS ester labeling and subsequent immunofluorescence staining.
Representative Signaling Pathway: EGFR Signaling
Fluorescently labeled antibodies are frequently used to visualize components of cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often studied using immunofluorescence. This diagram provides a simplified overview of the EGFR signaling cascade.
Caption: A simplified diagram of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
References
- 1. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Alexa Fluor 594 meta- | C39H37N3O13S2 | CID 25137945 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AF 594 NHS Ester for Labeling Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of AF 594 N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye for covalently labeling primary amines on biomolecules. It covers the core properties of the dye, the chemical principles of conjugation, a detailed experimental protocol, and key applications.
Introduction to AF 594 NHS Ester
This compound is a bright, water-soluble, red-fluorescent dye activated with an NHS ester functional group.[1][2][3] This reactive group specifically targets primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable, covalent amide bond.[4][5][6][7] Its high fluorescence quantum yield, photostability, and pH insensitivity (from pH 4 to 10) make it an excellent choice for a variety of fluorescence-based applications, including microscopy, flow cytometry, and immunofluorescence.[1][2][8][9][10][11][12] AF 594 is spectrally similar to other dyes like Texas Red™ and DyLight 594.[10][13][14]
Core Properties and Specifications
The performance of a fluorescent conjugate is critically dependent on the photophysical properties of the dye. The key specifications for AF 594 are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~590 nm | [8][10][13][14] |
| Emission Maximum (λem) | ~617 nm | [8][10][13][14] |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | [10][15] |
| Fluorescence Quantum Yield (Φ) | ~0.77 | [1] |
| Molecular Weight | ~819.8 g/mol | [10][15] |
| Optimal Reaction pH | 7.2 - 9.0 | [1][4][6][11] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [6][10] |
| Reactivity | Primary Amines | [6][10][16] |
| Solubility | Water, DMSO, DMF | [8][15] |
Principle of Amine Labeling
N-hydroxysuccinimide (NHS) esters are one of the most common reagents for labeling biomolecules.[4][17] The labeling reaction is a nucleophilic acyl substitution where the deprotonated primary amine on the target molecule attacks the carbonyl carbon of the NHS ester.[4][5] This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[4][5][6] The reaction is most efficient at a slightly alkaline pH (7.2-9.0), where primary amines are sufficiently deprotonated and thus more nucleophilic.[4][6][11][14] It is crucial to use buffers that do not contain primary amines (e.g., Tris or glycine), as they will compete with the target molecule for reaction with the dye.[6][18]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. AF594 NHS ester, 5-isomer | CAS:1638544-48-5 | AxisPharm [axispharm.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. APDy 594 NHS Ester | Alexa Fluor 594 NHS Ester equivalent | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. XFD594 NHS Ester | AAT Bioquest [aatbio.com]
- 12. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 13. abpbio.com [abpbio.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
A Technical Comparison of AF 594 NHS Ester and Alexa Fluor 594 NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of AF 594 NHS ester and its widely recognized counterpart, Alexa Fluor 594 NHS ester. Both are amine-reactive fluorescent dyes extensively used for labeling proteins, antibodies, and other biomolecules in various research and drug development applications. This document will delve into their core properties, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most suitable reagent for your specific needs.
Core Properties: A Side-by-Side Look
Both AF 594 and Alexa Fluor 594 are bright, photostable, red-fluorescent dyes with very similar spectral characteristics. They are sulfonated rhodamine derivatives, which contributes to their good water solubility and relative insensitivity to pH in the physiological range.[1][2][3][4] The N-hydroxysuccinimidyl (NHS) ester reactive group is the most common method for covalently attaching these fluorophores to primary amines on biomolecules, forming a stable amide bond.[5][6][7][8]
While "AF 594" is a descriptor for a fluorescent dye with similar properties to Alexa Fluor 594, it's important to note that various manufacturers produce dyes marketed as "AF 594" or with similar naming conventions (e.g., MB 594, Andy Fluor 594, XFD594, APDye 594) that are presented as direct alternatives to Alexa Fluor 594.[5][6][7][9] These alternatives often claim to be structurally identical or to offer comparable performance.[7][10]
For the purpose of this guide, "AF 594" will refer to these Alexa Fluor 594 alternatives, and the data presented is a compilation from various supplier datasheets. "Alexa Fluor 594" data is based on information from its primary manufacturer.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and Alexa Fluor 594 NHS ester. It is important to note that values, particularly for quantum yield, can be subject to measurement conditions and the specific biomolecule to which the dye is conjugated.
| Property | This compound (and equivalents) | Alexa Fluor 594 NHS Ester |
| Excitation Maximum (nm) | ~586 - 590[2][6][9][11] | ~590[1][3] |
| Emission Maximum (nm) | ~613 - 617[2][6][9][11] | ~617[3] |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~90,000 - 110,000[5][6][8][11] | ~90,000[12] |
| Fluorescence Quantum Yield | ~0.77[2][11] | ~0.66[13][14] |
| Molecular Weight ( g/mol ) | ~884 - 1000 (varies by manufacturer)[6][8][12] | ~820[15] |
| Optimal pH for Labeling | 7.0 - 9.0[2][5][7][8] | 8.3[3] |
| pH Insensitivity Range | 4 - 10[2][5][7][8] | 4 - 10[1][3][4] |
Experimental Protocols
The following sections provide detailed methodologies for labeling proteins with either this compound or Alexa Fluor 594 NHS ester. The general principles are applicable to both dyes.
Signaling Pathway: NHS Ester Reaction with Primary Amines
The fundamental reaction involves the nucleophilic attack of a primary amine from the biomolecule on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: NHS ester reaction mechanism for bioconjugation.
Experimental Workflow: Protein Labeling and Purification
This workflow outlines the key steps from preparing the reagents to obtaining the purified, fluorescently labeled protein.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 4. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. abpbio.com [abpbio.com]
- 7. XFD594 NHS Ester | AAT Bioquest [aatbio.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. APDy 594 NHS Ester | Alexa Fluor 594 NHS Ester equivalent | AxisPharm [axispharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. de.lumiprobe.com [de.lumiprobe.com]
- 12. idtdna.com [idtdna.com]
- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
An In-depth Technical Guide to AF 594 NHS Ester: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Alexa Fluor™ 594 NHS Ester (AF 594 NHS Ester), a widely used fluorescent dye in biological research. It details the dye's physicochemical properties, provides step-by-step protocols for its use in antibody conjugation, and illustrates a key signaling pathway where it serves as a critical visualization tool.
Core Properties of this compound
This compound is a bright, photostable, red-fluorescent dye functionalized with an N-hydroxysuccinimidyl (NHS) ester group. This reactive group readily forms stable covalent amide bonds with primary amines on proteins, amine-modified oligonucleotides, and other biomolecules. Its high quantum yield and resistance to photobleaching make it an excellent choice for a variety of fluorescence-based applications.
Physicochemical and Spectral Data
| Property | Value | Reference(s) |
| Molecular Weight | ~819.8 g/mol | [1][2] |
| Molecular Formula | C₃₉H₃₇N₃O₁₃S₂ | [2] |
| Excitation Maximum (Conjugate) | ~590 nm | [1] |
| Emission Maximum (Conjugate) | ~617 nm | [1] |
| Molar Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ | [1] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1] |
| Reactivity Target | Primary amines (-NH₂) | [1] |
| Solubility | Soluble in water, DMSO, DMF | [3] |
| pH Sensitivity | Relatively insensitive from pH 4 to 10 | [1] |
Experimental Protocols
Antibody Labeling with this compound
This protocol outlines the general steps for conjugating this compound to an antibody, a common application in immunoassays.
1. Antibody Preparation:
-
The antibody should be purified and in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the labeling reaction. Phosphate-buffered saline (PBS) is a suitable buffer.
-
If the antibody is in an incompatible buffer, it must be exchanged into an appropriate buffer via dialysis or a desalting column.
-
The optimal antibody concentration for labeling is typically at least 2 mg/mL.[1]
2. Preparation of Reagents:
-
Bicarbonate Buffer: Prepare a 1 M sodium bicarbonate solution (pH ~8.3-8.5). This is added to the antibody solution to raise the pH, which is optimal for the NHS ester reaction.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
3. Conjugation Reaction:
-
Add the bicarbonate buffer to the antibody solution.
-
Add the desired molar ratio of the this compound stock solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
4. Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through extensive dialysis. This step is crucial to remove any free dye that could cause background fluorescence.
5. Characterization of the Conjugate:
-
Calculate the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~590 nm for AF 594).
-
The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₉₀ × CF₂₈₀)] / ε_protein Where:
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The DOL is then calculated as: DOL = A₅₉₀ / (ε_dye × Protein Concentration (M)) Where:
-
ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.
-
-
Experimental Workflow: Antibody Labeling
Caption: A streamlined workflow for labeling antibodies with this compound.
Application in Signaling Pathway Analysis: EGFR Signaling
AF 594-conjugated antibodies are instrumental in visualizing and studying cellular signaling pathways. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is often implicated in cancer.
Immunofluorescence (IF) microscopy using an AF 594-labeled secondary antibody that targets a primary antibody against EGFR or its downstream targets allows for the visualization of protein localization and expression levels within the cell.
EGFR Signaling Pathway and Visualization by Immunofluorescence
Caption: EGFR signaling pathway with points of immunofluorescent detection.
References
Methodological & Application
Application Notes and Protocols for AF 594 NHS Ester Protein Labeling
These application notes provide a detailed protocol for the covalent labeling of proteins with Alexa Fluor™ 594 (AF 594) NHS Ester. This procedure is intended for researchers, scientists, and drug development professionals who require fluorescently tagged proteins for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.
Introduction
N-hydroxysuccinimidyl (NHS) esters are widely used for labeling proteins by targeting primary amines (-NH2) present on the N-terminus and the side chains of lysine (B10760008) residues.[1][2][3][4][5] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond between the fluorescent dye and the protein.[4] The AF 594 NHS ester is a bright, photostable, and pH-insensitive red fluorescent dye, making it an excellent choice for protein conjugation.[6][7] The efficiency of the labeling reaction is highly dependent on pH, with an optimal range between 7.2 and 8.5, where primary amines are deprotonated and more nucleophilic.[4][8][9]
Reaction Principle
The NHS ester of AF 594 reacts with primary amines on a protein to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct.[4]
Chemical Reaction between this compound and a Primary Amine
Caption: Reaction of this compound with a protein's primary amine.
Materials and Reagents
| Reagent | Specifications | Supplier Example |
| This compound | Succinimidyl Ester | Invitrogen (Thermo Fisher Scientific) |
| Protein of Interest | In an amine-free buffer (e.g., PBS) | N/A |
| Anhydrous DMSO or DMF | High-quality, anhydrous | Invitrogen (D12345) |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Merck (S6014) |
| Quenching Solution (Optional) | 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218) | N/A |
| Purification Column | Gel filtration or desalting column (e.g., Sephadex G-25) | Thermo Fisher (89934) |
| Storage Buffer | PBS, pH 7.4 | Merck (P4417) |
| Stabilizer (Optional) | Bovine Serum Albumin (BSA) | N/A |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific proteins.
Protein Preparation
-
Dissolve the protein of interest in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate (B84403) buffered saline (PBS). Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction with the NHS ester.
-
If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column against the chosen reaction buffer.
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[10][11] A protein concentration of at least 2 mg/mL is recommended for best results.[6]
This compound Stock Solution Preparation
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, prepare a stock solution of the NHS ester by dissolving it in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL or 10 mM.[1][2][10]
-
Vortex the vial briefly to ensure the dye is fully dissolved.[1]
Note: NHS esters are moisture-sensitive. Use anhydrous solvents and prepare the solution fresh for each labeling reaction to avoid hydrolysis and inactivation of the dye.[4]
Labeling Reaction
-
Calculate the volume of the this compound stock solution required to achieve the desired molar excess of dye to protein. A starting point for optimization is a molar ratio of dye to protein between 5:1 and 20:1.[11]
-
While gently stirring the protein solution, slowly add the calculated amount of the this compound stock solution.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][6]
Purification of the Labeled Protein
-
Prepare a gel filtration or desalting column according to the manufacturer's instructions to separate the labeled protein from unreacted dye and byproducts.[2][12]
-
Apply the reaction mixture to the equilibrated column.
-
Elute the protein-dye conjugate using an appropriate buffer, such as PBS at pH 7.4.
-
Collect the fractions. The labeled protein will typically be in the first colored fractions to elute from the column.
Experimental Workflow for Protein Labeling
Caption: Workflow for this compound protein labeling.
Characterization and Storage
-
Determine the concentration of the purified protein using a method such as a Bradford assay.
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the dye at ~590 nm and the protein at 280 nm.
-
For long-term storage, the labeled protein can be stored at -20°C to -80°C.[2] To avoid repeated freeze-thaw cycles, it is advisable to store the conjugate in smaller aliquots.[2] For short-term storage, 4°C is suitable.[2]
-
Optionally, a stabilizer such as BSA can be added at a concentration of 2 mg/mL for long-term stability.[2]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 8.3 - 8.5[8] | Lower pH reduces reaction rate; higher pH increases NHS ester hydrolysis.[4][8] |
| Protein Concentration | 2 - 10 mg/mL[10][11] | Higher concentrations can improve labeling efficiency.[1] |
| Dye Stock Solution | 10 mM in anhydrous DMSO or DMF[1][10] | Prepare fresh immediately before use.[4] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | Starting point for optimization.[11] |
| Reaction Time | 1 hour[2][6] | At room temperature. |
| Reaction Temperature | Room Temperature | |
| Purification Method | Gel filtration (e.g., Sephadex G-25) or desalting column | To remove free, unreacted dye.[2][12] |
| Storage Temperature | -20°C to -80°C (long-term)[2]; 4°C (short-term)[2] | Avoid repeated freeze-thaw cycles.[2] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling (DOL) | Inactive (hydrolyzed) dye | Use fresh, anhydrous DMSO/DMF to prepare the dye solution.[11] |
| Low protein concentration | Ensure the protein concentration is at least 2 mg/mL.[11] | |
| Incorrect buffer pH or composition | Use a primary amine-free buffer with a pH of 8.3-8.5.[11] | |
| Insufficient dye-to-protein ratio | Increase the molar ratio of dye to protein in the reaction.[11] | |
| High Degree of Labeling (DOL) / Protein Precipitation | Excessive dye-to-protein ratio | Decrease the molar ratio of dye to protein.[11] |
| Protein aggregation | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[11] | |
| Low Fluorescence Signal | Low DOL | Optimize the labeling reaction to achieve a higher DOL.[11] |
| Self-quenching of the dye at high DOL | Optimize for a lower DOL if self-quenching is suspected.[11] | |
| Non-specific Staining in Application | Unremoved free dye | Ensure thorough purification of the labeled protein.[11] |
| Aggregates of labeled protein | Centrifuge the labeled protein solution to remove any aggregates before use.[11] |
References
- 1. biotium.com [biotium.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fluidic.com [fluidic.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. genecopoeia.com [genecopoeia.com]
Application Notes and Protocols: AF 594 NHS Ester Antibody Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of antibodies with fluorescent dyes is a critical step for a wide range of applications, including flow cytometry, fluorescent microscopy, and immunofluorescence-based assays. This document provides a detailed guide to the conjugation of antibodies with Alexa Fluor™ 594 (AF 594) NHS ester, a bright and photostable red-fluorescent dye.
Introduction
Alexa Fluor™ 594 is a member of the Alexa Fluor dye series, known for its exceptional brightness, photostability, and pH insensitivity over a wide range (pH 4-10).[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group of AF 594 readily reacts with primary amines (-NH2) on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus of the polypeptide chains, to form a stable covalent amide bond.[3][4][] This reaction, also known as aminolysis, is a common and efficient method for labeling antibodies.[]
The optimal pH for the reaction is between 7 and 9, with a commonly recommended range of 8.3-8.5.[1][4] While the reaction rate increases with pH, so does the rate of NHS ester hydrolysis, which is a competing reaction that reduces conjugation efficiency.[6][7] Therefore, careful control of the reaction conditions is essential for successful conjugation.
Key Performance Characteristics of AF 594
| Parameter | Value | Reference |
| Excitation Maximum | ~590-592 nm | [8][9][10] |
| Emission Maximum | ~614-620 nm | [8][9][10] |
| Molar Extinction Coefficient | ~90,000 - 92,000 cm⁻¹M⁻¹ | [8][9] |
| Recommended pH range | 4 - 10 | [1][2] |
Experimental Protocols
This section outlines the necessary steps for successful antibody conjugation with AF 594 NHS ester, from antibody preparation to the final storage of the conjugate.
Antibody Preparation
The purity and concentration of the antibody are critical for efficient conjugation.
-
Antibody Purity: The antibody should be purified and ideally have a purity of >95%. Contaminating proteins, such as bovine serum albumin (BSA) or gelatin, will compete with the antibody for the NHS ester, reducing the labeling efficiency.[3]
-
Buffer Composition: The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS).[11] Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they will react with the NHS ester.[3][11] Low concentrations of sodium azide (B81097) (e.g., up to 0.1%) do not typically interfere with the reaction.[3][11][12] If the antibody is in an incompatible buffer, a buffer exchange must be performed using methods like dialysis, gel filtration, or ultrafiltration.[3][12]
-
Antibody Concentration: A concentration of 0.5-2.5 mg/mL is generally recommended.[3][12] If the antibody concentration is too low, it may need to be concentrated before labeling.[12]
Reagent Preparation
-
This compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[13] Prepare a stock solution of the dye (e.g., 10 mM) in a dry, high-quality, amine-free solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][6] This stock solution should be used immediately, as NHS esters are unstable in solution.[6]
-
Reaction Buffer: A 0.1 M sodium bicarbonate buffer with a pH of 8.3 is commonly used for the conjugation reaction.[3][4][12]
Conjugation Reaction
The molar ratio of dye to antibody is a critical parameter that needs to be optimized to achieve the desired degree of labeling (DOL). A higher DOL can lead to brighter conjugates, but excessive labeling can cause fluorescence quenching and potentially affect antibody function.[1][14] A typical starting point is a 10-20 fold molar excess of dye to antibody for IgG.
-
Combine Antibody and Buffer: Place the desired amount of antibody into a reaction tube and add the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Add this compound: Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13] Some protocols suggest that incubation can also be performed overnight at 4°C.[7]
-
Stopping the Reaction (Optional): The reaction can be stopped by adding a small molecule containing a primary amine, such as 1 M Tris or glycine, to a final concentration of 50-100 mM.[3] This will quench any unreacted NHS ester.
Purification of the Conjugate
After the reaction, it is crucial to remove any unconjugated (free) dye. This is essential for accurate determination of the DOL and to prevent background fluorescence in downstream applications.[15]
-
Size Exclusion Chromatography (Gel Filtration): This is the most common method for separating the larger antibody-dye conjugate from the smaller, unbound dye molecules. Pre-packed spin columns (e.g., Sephadex G-25) are widely used for this purpose.[3][12]
-
Dialysis/Ultrafiltration: These methods can also be used to remove free dye, particularly for larger reaction volumes.[3]
Characterization of the Conjugate
The final step is to determine the concentration of the conjugated antibody and the degree of labeling (DOL). This is typically done by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~590 nm for AF 594).
Degree of Labeling (DOL) Calculation:
The DOL is the average number of dye molecules conjugated to each antibody molecule.[16] It can be calculated using the following formula:
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
-
A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~590 nm).[16]
-
A_280: Absorbance of the conjugate at 280 nm.[16]
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[14]
-
ε_dye: Molar extinction coefficient of the dye at its A_max (for AF 594, this is ~92,000 M⁻¹cm⁻¹).[8]
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at A_max. This corrects for the dye's contribution to the A_280 reading.[15][16]
For IgG antibodies, an optimal DOL is generally between 2 and 10.[17][18]
Storage of the Conjugate
Store the purified antibody conjugate at 4°C, protected from light.[17] For long-term storage, it can be stored at -20°C, often with the addition of a cryoprotectant like glycerol.[19] If the conjugate concentration is low (<1 mg/mL), adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL can prevent loss due to adsorption to the storage vial.[17]
Visualized Workflows and Mechanisms
Chemical Reaction of this compound with an Antibody
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. bidmc.org [bidmc.org]
- 7. fluidic.com [fluidic.com]
- 8. abcam.com [abcam.com]
- 9. abpbio.com [abpbio.com]
- 10. Alexa Fluor® 594-AffiniPure Goat Anti-Human IgG (H+L) Secondary Antibody | JIR [jacksonimmuno.com]
- 11. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Degree of labeling (DOL) step by step [abberior.rocks]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 19. abcam.com [abcam.com]
Application Notes and Protocols: Labeling Oligonucleotides with Alexa Fluor™ 594 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Applications such as fluorescence in situ hybridization (FISH), real-time PCR, and DNA sequencing rely on the covalent attachment of a fluorophore to a nucleic acid probe.[1][2][3] Alexa Fluor™ 594 (AF 594) is a bright and photostable dye with an excitation maximum at 590 nm and an emission maximum at 617 nm, making it well-suited for various fluorescence-based applications.[4] This document provides a detailed protocol for labeling amino-modified oligonucleotides with AF 594 N-hydroxysuccinimidyl (NHS) ester.
The labeling reaction involves the conjugation of an amine-reactive AF 594 NHS ester to an oligonucleotide that has been synthesized with a primary aliphatic amine group, typically at the 5' or 3' terminus.[5][6] The NHS ester reacts with the primary amine on the oligonucleotide in a pH-dependent manner to form a stable amide bond.[5][7] Subsequent purification is crucial to remove unreacted dye and unlabeled oligonucleotides, ensuring a high signal-to-noise ratio in downstream applications.[8][9]
Experimental Workflow Overview
The overall process for labeling oligonucleotides with this compound involves several key stages: preparation of the oligonucleotide and the dye, the conjugation reaction, and purification of the final product.
Caption: Experimental workflow for labeling oligonucleotides with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the labeling protocol.
Table 1: Reagent Concentrations and Volumes
| Reagent | Stock Concentration | Volume for a 0.2 µmol reaction | Final Concentration |
| Amino-modified Oligonucleotide | - | Dissolve in 500 µL buffer | ~0.4 µM |
| This compound | 10 mg/mL in DMSO or DMF | 25 µL | 5-10 molar excess |
| Conjugation Buffer (Sodium Bicarbonate) | 1 M (10x) | 50 µL | 0.1 M, pH 8.3-9.0 |
Table 2: Reaction and Purification Parameters
| Parameter | Value | Notes |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25°C) | Avoid excessive heat. |
| Incubation Time | 1-3 hours | Reaction is often complete within 30 minutes.[10] |
| pH | 8.3 - 9.0 | Critical for efficient conjugation.[7] |
| Purification (Ethanol Precipitation) | ||
| Ethanol (B145695) Concentration | 70% | For washing the oligonucleotide pellet.[10] |
| Centrifugation Speed | 13,000 x g | To pellet the oligonucleotide.[10] |
| Centrifugation Time | 20-30 minutes | |
| Purification (HPLC) | ||
| Column | Reversed-phase (C-18) | For high-purity separation.[10] |
| Mobile Phase | Acetonitrile (B52724)/Water Gradient | Typically a linear gradient of 0-75% acetonitrile.[10] |
Experimental Protocols
Preparation of Reagents
a. Amino-modified Oligonucleotide:
-
Dissolve the amino-modified oligonucleotide in a suitable buffer that is free of primary amines (e.g., Tris).[10] If the oligonucleotide is in a buffer containing amines, it must be desalted.
-
For a 0.2 µmole synthesis scale, dissolve the oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.3-9.0).[5]
b. This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[11] High-quality, amine-free DMF is crucial as dimethylamine (B145610) can react with the NHS ester.[7]
c. Conjugation Buffer:
-
Prepare a 1 M stock solution of sodium bicarbonate, pH 9.0.
-
Alternatively, a 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer with a pH between 8.3 and 8.5 can be used.[7]
Labeling Reaction
-
To the dissolved amino-modified oligonucleotide (500 µL), add the this compound stock solution. A 5-10 fold molar excess of the dye is recommended.[5]
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature (20-25°C) for 1-3 hours.[10] Protect the reaction from light to prevent photobleaching of the dye.
Purification of the Labeled Oligonucleotide
Purification is essential to remove unreacted this compound and any unlabeled oligonucleotides.[8][9] Several methods can be employed, with the choice depending on the required purity and available equipment.
a. Ethanol Precipitation (for desalting and initial cleanup):
-
To the reaction mixture, add 1/10th volume of 3 M sodium acetate.
-
Add 2.5-3 volumes of cold 100% ethanol and mix well.
-
Incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.[10]
-
Centrifuge at 13,000 x g for 20-30 minutes to pellet the oligonucleotide.[10]
-
Carefully decant the supernatant containing the unreacted dye.
-
Wash the pellet twice with cold 70% ethanol.
-
Briefly dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).
b. Size-Exclusion Chromatography (e.g., Glen Gel-Pak™):
-
This method is effective for removing excess salts and unconjugated dye.[5][11] Follow the manufacturer's protocol for the specific desalting column used.
c. High-Performance Liquid Chromatography (HPLC):
-
For the highest purity, reversed-phase HPLC is recommended.[9][10]
-
Use a C-18 column and a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) to separate the labeled oligonucleotide from the unlabeled species and free dye.[10]
d. Phase Extraction with n-Butanol:
-
This is a rapid method to remove hydrophobic unreacted dye.[12]
-
Add an equal volume of water-saturated n-butanol to the reaction mixture.
-
Vortex vigorously and centrifuge briefly to separate the phases.
-
The unreacted dye will partition into the organic (top) phase, while the labeled oligonucleotide remains in the aqueous (bottom) phase.[12] Repeat the extraction as necessary.
Quantification and Quality Control
After purification, determine the concentration of the labeled oligonucleotide and the degree of labeling. This can be done using a spectrophotometer, such as a NanoDrop.
-
Measure the absorbance of the solution at 260 nm (for the oligonucleotide) and 590 nm (for AF 594).
-
Calculate the concentration of the oligonucleotide and the dye using their respective extinction coefficients.
-
The degree of labeling can be determined by the ratio of the molar concentration of the dye to the molar concentration of the oligonucleotide.
Signaling Pathway and Logical Relationship Diagram
The chemical reaction between the amino-modified oligonucleotide and the this compound is a nucleophilic acyl substitution.
Caption: Reaction mechanism for labeling an amino-modified oligonucleotide with an NHS ester.
References
- 1. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 2. Oligo Fluorescent Labeling - Bio-Synthesis, Inc. - [biosyn.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 10. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 11. glenresearch.com [glenresearch.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes: AF 594 NHS Ester in Immunofluorescence Staining
Introduction
Alexa Fluor™ 594 (AF 594) is a bright, photostable, red-fluorescent dye frequently utilized in imaging and flow cytometry.[1] Its N-hydroxysuccinimidyl (NHS) ester derivative is the most common tool for conjugating the dye to proteins, particularly antibodies, for use in immunofluorescence (IF) applications.[1] The NHS ester reacts efficiently with primary amines on proteins (such as the side chain of lysine (B10760008) residues) to form a stable, covalent amide bond.[2][3] This direct labeling method allows researchers to visualize specific antigens in cells or tissues with high sensitivity and specificity.[4] AF 594 is water-soluble and its fluorescence is insensitive to pH over a broad range (pH 4-10), making it a reliable choice for various biological staining protocols.[1][5]
Key Features of AF 594 NHS Ester:
-
Bright & Photostable: Produces strong, stable signals ideal for fluorescence microscopy.[1][6]
-
Amine-Reactive: Efficiently couples to primary amines on antibodies and other proteins.[2]
-
pH Insensitive: Maintains consistent fluorescence in typical biological buffers (pH 4-10).[1]
-
Water-Soluble: Easy to use in aqueous conjugation reactions.[6][7]
Quantitative Data Summary
The spectral and physical properties of AF 594 are crucial for designing experiments and selecting appropriate microscope filter sets.
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~590 nm | [1][6] |
| Emission Maximum (Em) | ~617 nm | [1][6] |
| Molar Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ | [1] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | [1] |
| Reactivity Target | Primary Amines (-NH₂) | [1] |
| Spectrally Similar Dyes | Texas Red™, DyLight™ 594 | [1][8] |
Experimental Protocols
Protocol 1: Direct Labeling of an Antibody with this compound
This protocol describes the covalent conjugation of this compound to a primary antibody (optimized for IgG).
1. Materials Required:
-
Primary antibody (1 mg, in an amine-free buffer like PBS).
-
This compound (stored at -20°C, protected from light and moisture).[7][9]
-
Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3.[1]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1]
-
Purification column (e.g., spin desalting or gel filtration column) to separate the labeled antibody from free dye.[10][11]
2. Antibody Preparation:
-
Ensure the antibody is at a concentration of at least 2 mg/mL for optimal results.[1]
-
The antibody must be in a buffer free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) ions, as these will compete with the reaction.[11][12] If necessary, perform buffer exchange into PBS.
3. Labeling Reaction:
-
Prepare the antibody solution. For 1 mg of an IgG antibody, a typical volume is 0.5 mL (for a 2 mg/mL concentration).
-
Add the Reaction Buffer (e.g., 50 µL of 1 M sodium bicarbonate, pH 8.3, to the 0.5 mL antibody solution) to adjust the pH to 8.3-8.5.[3][8]
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.
-
Add the reactive dye to the antibody solution. A molar ratio of 5:1 to 15:1 (dye:antibody) is a good starting point for optimization.[1]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1][2]
4. Purification:
-
Separate the labeled antibody from the unreacted free dye using a gel filtration or spin desalting column equilibrated with PBS.[13] This step is critical to reduce non-specific background fluorescence.
-
Collect the purified, labeled antibody conjugate.
5. Determination of Degree of Labeling (DOL) (Optional but Recommended): The DOL is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for IgG antibodies is typically between 2 and 10.[10][14]
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~590 nm (A₅₉₀).
-
Calculate the protein concentration and DOL using the Lambert-Beer law and formulas that account for the dye's absorbance at 280 nm.[15][16]
6. Storage:
-
Store the labeled antibody at 4°C, protected from light.[12]
-
For long-term storage, add a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) and store in single-use aliquots at -20°C.[11][12]
Protocol 2: Direct Immunofluorescence (IF) Staining of Cultured Cells
This protocol outlines the use of a directly conjugated AF 594 primary antibody for staining cells grown on coverslips.
1. Materials Required:
-
AF 594-conjugated primary antibody.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS.[17]
-
Nuclear Counterstain (optional): DAPI.
-
Antifade Mounting Medium.
2. Staining Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Rinse: Gently rinse the cells twice with PBS to remove culture medium.[18]
-
Fixation: Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.[18][19]
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.[19]
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[19]
-
Primary Antibody Incubation: Dilute the AF 594-conjugated primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[17][18]
-
Wash: Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.[18]
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI, if desired.
-
Final Wash & Mounting: Perform a final wash in PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.[20]
-
Imaging: Visualize the sample using a fluorescence microscope equipped with appropriate filters for AF 594 (e.g., Texas Red filter set).[21] Image immediately for best results.[20]
Visualizations
Caption: Workflow for conjugating an antibody with this compound.
Caption: General workflow for direct immunofluorescence staining.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Low expression of the target protein.[20] - Inefficient antibody labeling (low DOL). - Antibody concentration is too low.[22] - Photobleaching of the fluorophore.[20] | - Confirm protein expression by another method (e.g., Western Blot).[20] - Optimize the dye-to-antibody ratio in the labeling protocol. - Perform a titration to find the optimal antibody concentration.[22] - Use an antifade mounting medium and minimize light exposure.[20][21] |
| High Background | - Antibody concentration is too high.[21] - Inadequate blocking or washing steps.[20] - Incomplete removal of free dye after conjugation. - Autofluorescence from the sample or fixative.[20][21] | - Reduce the antibody concentration.[22] - Increase blocking time/concentration and washing duration.[20] - Ensure proper purification of the antibody conjugate. - Use a fresh fixative solution and include an unstained control to check for autofluorescence.[20] |
| Non-specific Staining | - Secondary antibody cross-reactivity (in indirect IF).[20] - Hydrophobic interactions of the antibody. - Blocking agent is ineffective. | - For direct IF, this is less of an issue. For indirect, use pre-adsorbed secondary antibodies.[22] - Increase the stringency of wash buffers (e.g., add Tween-20). - Try a different blocking agent, such as normal serum from the host species of the secondary antibody.[20] |
References
- 1. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. fluidic.com [fluidic.com]
- 4. usbio.net [usbio.net]
- 5. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester) 1 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 6. APDy 594 NHS Ester | Alexa Fluor 594 NHS Ester equivalent | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
- 16. spectra.arizona.edu [spectra.arizona.edu]
- 17. Multicolor Immunofluorescence Staining Protocol: Novus Biologicals [novusbio.com]
- 18. biotium.com [biotium.com]
- 19. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 22. hycultbiotech.com [hycultbiotech.com]
AF 594 NHS Ester for Live-Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor™ 594 (AF 594) NHS ester is a bright, red-fluorescent dye that serves as a valuable tool for labeling proteins and other biomolecules in living cells. Its high quantum yield, photostability, and pH-insensitivity make it particularly well-suited for a range of live-cell imaging applications, including fluorescence microscopy and flow cytometry.[1] This amine-reactive succinimidyl ester readily couples to primary amines on proteins and other molecules to form stable covalent amide bonds, enabling robust and long-lasting fluorescent labeling.[2] These application notes provide detailed protocols for using AF 594 NHS ester for live-cell imaging, with a focus on labeling cell surface proteins to study dynamic cellular processes.
Key Features of this compound
-
Bright Red Fluorescence: With excitation and emission maxima at approximately 590 nm and 617 nm, respectively, AF 594 is well-separated from common green and far-red fluorophores, making it ideal for multiplexing experiments.[1]
-
High Photostability: AF 594 exhibits greater resistance to photobleaching compared to other red fluorescent dyes, allowing for longer exposure times and time-lapse imaging with minimal signal loss.[1]
-
pH Insensitivity: The fluorescence of AF 594 is stable over a broad pH range (pH 4-10), ensuring reliable signal in various cellular environments.[1]
-
Amine-Reactivity: The N-hydroxysuccinimide (NHS) ester group efficiently reacts with primary amines on proteins to form stable covalent bonds.[2]
Quantitative Data Summary
The following tables summarize the key quantitative properties of AF 594 and provide a general overview of expected performance in live-cell imaging.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 590 nm | [1] |
| Maximum Emission Wavelength (λem) | 617 nm | [1] |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.66 | [4] |
| Performance Metric | Typical Range/Value | Notes |
| Photobleaching Rate | Low to Moderate | Highly dependent on illumination intensity, exposure time, and imaging medium.[5][6] |
| Signal-to-Noise Ratio (SNR) | 5 - 30+ | Varies significantly with cell type, labeling density, and microscope configuration.[7] |
| Cell Viability | High | Minimal toxicity when used at optimized concentrations and incubation times. |
Experimental Protocols
Protocol 1: General Labeling of Cell Surface Proteins on Live Adherent Cells
This protocol describes a general method for labeling primary amines on the surface of live adherent cells with this compound.
Materials:
-
This compound (succinimidyl ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium, pH 7.2-7.4)[8]
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
-
Adherent cells cultured in appropriate vessels (e.g., glass-bottom dishes or chamber slides)
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture adherent cells to the desired confluency on a suitable imaging vessel.
-
Gently wash the cells twice with pre-warmed (37°C) PBS to remove any residual serum proteins.
-
-
Labeling Reaction:
-
Prepare a fresh working solution of this compound in pre-warmed live-cell imaging buffer. The final concentration should be optimized for each cell type and application, but a starting range of 1-10 µg/mL is recommended.
-
Remove the PBS wash and add the AF 594 working solution to the cells, ensuring complete coverage.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution and gently wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for AF 594 (e.g., a Texas Red® filter set).
-
Protocol 2: Time-Lapse Imaging of Labeled Live Cells
This protocol outlines key considerations for performing time-lapse imaging of cells labeled with this compound to minimize phototoxicity and photobleaching.
Materials:
-
Live cells labeled with this compound (from Protocol 1)
-
Live-cell imaging buffer with an anti-fade reagent (optional)
-
Environmental chamber for the microscope to maintain 37°C and 5% CO₂
Procedure:
-
Microscope Setup:
-
Equip the microscope with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Use an objective lens with a high numerical aperture (NA) to maximize light collection.
-
Select a filter set that is optimized for AF 594 to maximize signal detection and minimize bleed-through.
-
-
Image Acquisition Settings:
-
Minimize Excitation Light: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[9]
-
Minimize Exposure Time: Use the shortest possible camera exposure time to reduce phototoxicity and photobleaching.[9]
-
Optimize Imaging Interval: The time between image acquisitions should be as long as possible while still capturing the dynamics of the biological process of interest.
-
Binning: If using a CCD camera, consider binning pixels (e.g., 2x2) to increase sensitivity and reduce read noise, which can allow for lower excitation light levels.
-
-
Time-Lapse Imaging:
-
Define the total duration of the experiment and the imaging interval.
-
Acquire a z-stack at each time point if three-dimensional information is required, but be mindful that this will increase light exposure.
-
Use autofocusing mechanisms sparingly to minimize additional light exposure.
-
-
Data Analysis:
-
Analyze the time-lapse series to quantify changes in fluorescence intensity, protein localization, or cell morphology over time.
-
Mandatory Visualizations
Caption: A streamlined workflow for labeling and imaging live cells with this compound.
Caption: EGFR signaling can be studied by tracking AF 594-labeled receptors on the cell surface.[10][11][12]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Inactive NHS ester due to hydrolysis. - Low labeling efficiency. - Inaccessible primary amines on the target protein. | - Use fresh, anhydrous DMSO to prepare the stock solution and store it properly. - Optimize the dye concentration and incubation time. Ensure the pH of the labeling buffer is between 7.2 and 8.5. - Confirm the presence of accessible primary amines on the protein of interest. |
| High background fluorescence | - Incomplete removal of unbound dye. - Non-specific binding of the dye. - Autofluorescence from the cell culture medium. | - Increase the number and duration of washing steps after labeling. - Reduce the concentration of the this compound working solution. - Use phenol red-free imaging medium.[8] |
| Cell death or altered morphology | - Cytotoxicity from the dye or DMSO. - Phototoxicity from excessive light exposure. | - Titrate the this compound to the lowest effective concentration. Ensure the final DMSO concentration is non-toxic (typically <0.5%). - Minimize illumination intensity and exposure time during imaging. Use an environmental chamber to maintain cell health.[9] |
| Rapid photobleaching | - High illumination intensity. - Long exposure times. | - Reduce laser power and exposure times. - Use an anti-fade reagent in the imaging medium. - Acquire images at longer intervals if the biological process allows.[5][6] |
Conclusion
This compound is a high-performance fluorescent probe for live-cell imaging applications. Its bright, photostable red fluorescence and efficient amine-reactive chemistry make it an excellent choice for labeling cell surface proteins to study a wide range of dynamic cellular processes. By following the optimized protocols and troubleshooting guidelines presented here, researchers can achieve high-quality, reproducible results in their live-cell imaging experiments.
References
- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Image Live Cells Through Time and Space | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Application Note: Accurate Determination of Dye-to-Protein Ratio for AF594 NHS Ester Conjugates
Introduction
The conjugation of fluorescent dyes to proteins is a fundamental technique in biological research, enabling the visualization and quantification of proteins in a wide array of applications, including immunofluorescence, flow cytometry, and western blotting. The Alexa Fluor™ 594 (AF594) NHS ester is a popular amine-reactive fluorescent dye that forms a stable covalent bond with primary amines on proteins. A critical parameter for ensuring the quality and reproducibility of protein-dye conjugates is the dye-to-protein ratio, also known as the Degree of Labeling (DOL). The DOL represents the average number of dye molecules conjugated to a single protein molecule.[1][2] An optimal DOL is crucial; under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential alteration of the protein's biological activity.[3] This application note provides a detailed protocol for calculating the DOL for proteins labeled with AF594 NHS ester.
Principle
The calculation of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[4] By measuring the absorbance of the protein-dye conjugate at two specific wavelengths—280 nm (the absorbance maximum for most proteins) and 590 nm (the absorbance maximum for AF594 dye)—it is possible to determine the concentrations of both the protein and the dye.[5][6] However, a correction must be applied to the absorbance at 280 nm because the AF594 dye also absorbs light at this wavelength.[7]
Experimental Protocol
This protocol outlines the steps for determining the DOL of an AF594-labeled protein.
1. Purification of the Labeled Protein
It is imperative to remove all non-conjugated AF594 NHS ester from the labeling reaction mixture before measuring absorbance.[3][7] This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.[7] The complete removal of free dye is essential for an accurate DOL determination.
2. Spectrophotometric Measurement
a. Turn on the spectrophotometer and allow the lamp to warm up.
b. Set the spectrophotometer to read absorbance at 280 nm and 590 nm.
c. Use the same buffer in which the protein-dye conjugate is dissolved as the blank to zero the spectrophotometer.
d. Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and 590 nm (A₅₉₀).
e. Note: If the absorbance reading at either wavelength is above 2.0, dilute the sample with the blank buffer and re-measure.[7] Remember to account for the dilution factor in the subsequent calculations.
3. Calculation of the Degree of Labeling (DOL)
The following equations are used to calculate the DOL:
a. Molar Concentration of the Dye:
[Dye] (M) = A₅₉₀ / ε_dye
b. Molar Concentration of the Protein:
[Protein] (M) = (A₂₈₀ - (A₅₉₀ × CF₂₈₀)) / ε_protein
c. Degree of Labeling (DOL):
DOL = [Dye] / [Protein]
Where:
-
A₅₉₀ is the absorbance of the conjugate at 590 nm.
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
ε_dye is the molar extinction coefficient of AF594 at 590 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF₂₈₀ is the correction factor for the absorbance of AF594 at 280 nm.[6]
Data Presentation
The following table summarizes the quantitative data required for the DOL calculation of an AF594-labeled protein.
| Parameter | Symbol | Value | Units |
| Absorbance Maximum of AF594 | λ_max | 590 | nm |
| Molar Extinction Coefficient of AF594 at 590 nm | ε_dye | 92,000 | M⁻¹cm⁻¹ |
| Correction Factor for AF594 at 280 nm | CF₂₈₀ | 0.56[5][6] | - |
| Molar Extinction Coefficient of a typical IgG at 280 nm | ε_protein | 210,000 | M⁻¹cm⁻¹ |
Note: The molar extinction coefficient of the protein at 280 nm is specific to each protein and can be calculated from its amino acid sequence.
Visualizations
The following diagram illustrates the experimental workflow for determining the dye-to-protein ratio.
Caption: Experimental workflow for calculating the dye-to-protein ratio.
The logical relationship for the DOL calculation is depicted in the following diagram.
Caption: Logical flow of the Degree of Labeling (DOL) calculation.
References
- 1. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Correction Factor [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
Application Notes and Protocols for AF594 NHS Ester Reaction Buffer Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor™ 594 (AF 594) NHS ester is a bright, red-fluorescent amine-reactive dye widely used for the covalent labeling of proteins, antibodies, peptides, and other biomolecules containing primary amines.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amino groups (-NH₂) found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues to form stable amide bonds.[4][5][6] The success of this conjugation reaction is critically dependent on the composition and pH of the reaction buffer.[4][7][8] These application notes provide detailed protocols for the preparation of optimal reaction buffers for use with AF 594 NHS ester and similar amine-reactive dyes.
Core Principles of the NHS Ester Reaction
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The efficiency of this reaction is governed by two competing factors:
-
Amine Reactivity : The reactive species is the deprotonated, nucleophilic primary amine (-NH₂). At pH values below the pKa of the amine (for lysine, the pKa is typically around 10.5), the group is predominantly protonated (-NH₃⁺) and non-reactive.[7] As the pH increases, the concentration of the deprotonated amine rises, favoring the labeling reaction.[7]
-
NHS Ester Hydrolysis : NHS esters are susceptible to hydrolysis, a competing reaction with water that renders the dye inactive. The rate of hydrolysis increases significantly at higher pH values.[5][7] For instance, the half-life of an NHS ester can be several hours at pH 7 but may decrease to mere minutes at pH 8.6.[5][9][10]
Therefore, the optimal reaction buffer must maintain a pH that is a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis. For most proteins, the optimal pH for this reaction is between 8.3 and 8.5.[4][8][11][12]
Recommended Reaction Buffers
The choice of buffer is critical. Buffers containing primary amines, such as Tris-HCl or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[4][7][13][14][15][16][17]
| Buffer | Concentration | pH | Notes |
| Sodium Bicarbonate | 0.1 M | 8.3–8.5 | Most commonly recommended buffer for NHS ester reactions.[4][7][11][14][17][18][19] Easy to prepare and provides the optimal pH range. |
| Sodium Phosphate | 0.1 M | 8.0–8.5 | A suitable alternative to sodium bicarbonate.[4][7][15][20] Can be used when bicarbonate is not desirable. |
| Sodium Borate | 50 mM | 8.5 | Another viable option for maintaining the required basic pH.[13] |
| HEPES | Varies | 7.2–8.5 | Can be used, but pH must be carefully adjusted to the optimal range.[5] |
Experimental Protocols
Protocol 1: Preparation of 1 M Sodium Bicarbonate Stock Solution (pH ~8.3-8.5)
This protocol details the preparation of a 1 M stock solution, which can be diluted to the desired working concentration (typically 0.1 M).
Materials:
-
Sodium Bicarbonate (NaHCO₃), MW = 84.01 g/mol [17]
-
High-purity, deionized water
-
pH meter
Procedure:
-
Weigh 8.4 g of sodium bicarbonate.
-
Dissolve the sodium bicarbonate in approximately 90 mL of deionized water.
-
Stir the solution until the powder is completely dissolved.
-
Adjust the final volume to 100 mL with deionized water.
-
Check the pH of the solution. A freshly prepared 1 M solution will have a pH of approximately 8.3-8.5.[21][22] No pH adjustment is typically necessary.
-
Store the stock solution at 4°C. For long-term storage, sterile filter the solution.
Protocol 2: Preparation of 0.1 M Sodium Bicarbonate Reaction Buffer
Procedure:
-
Dilute the 1 M sodium bicarbonate stock solution 1:10 with deionized water. For example, add 1 mL of the 1 M stock to 9 mL of deionized water to make 10 mL of 0.1 M buffer.
-
Confirm the pH is in the 8.3–8.5 range before use. This buffer should be prepared fresh for best results.[23]
Protocol 3: General Protein Labeling with this compound
This protocol provides a general workflow for labeling a protein with this compound.
Materials:
-
Protein of interest (2–10 mg/mL) in an amine-free buffer (e.g., PBS).[7][14][18]
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[4][7][18][24]
-
0.1 M Sodium Bicarbonate Reaction Buffer, pH 8.3–8.5 (from Protocol 2)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[7]
-
Purification column (e.g., desalting column) for separating the labeled protein from unreacted dye.[7][14]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Solution:
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye solution. A 10- to 20-fold molar excess of dye to protein is a common starting point, but this should be optimized for each specific protein.[7][13]
-
While gently stirring or vortexing the protein solution, slowly add the calculated amount of dye solution.[13][18]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[13][14][18]
-
-
Quench the Reaction (Optional but Recommended):
-
Purify the Conjugate:
Diagrams
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. XFD594 NHS Ester | AAT Bioquest [aatbio.com]
- 3. abpbio.com [abpbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. benchchem.com [benchchem.com]
- 8. fluidic.com [fluidic.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. interchim.fr [interchim.fr]
- 11. biotium.com [biotium.com]
- 12. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester), 1 mg - FAQs [thermofisher.com]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Sodium bicarbonate, 1M buffer soln., pH 8.5 250 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 22. Sodium bicarbonate, 1M buffer soln., pH 8.5 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 23. Carbonate/Bicarbonate Buffer(CBB) Preparation and Protocol [diagnopal.ca]
- 24. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Purification of AF594 NHS Ester-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-reactive succinimidyl esters, such as Alexa Fluor™ 594 (AF594) NHS ester, are widely used to fluorescently label proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and immunoassays. The labeling reaction involves the formation of a stable covalent bond between the primary amines (e.g., lysine (B10760008) residues) on the protein and the NHS ester of the fluorescent dye.[1] Following the labeling reaction, it is crucial to remove any unconjugated, free dye from the protein solution. Inadequate purification can lead to inaccurate determination of labeling efficiency, high background fluorescence, and potential artifacts in downstream experiments.
This document provides detailed protocols for the purification of proteins labeled with AF594 NHS ester, along with methods for characterizing the final conjugate. Several common and effective purification techniques are discussed, including size-exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF). The choice of method will depend on factors such as the amount and concentration of the protein, the desired final buffer, and the available equipment.
Data Presentation: Comparison of Purification Methods
The selection of a purification method can impact the final yield, purity, and concentration of the labeled protein. The following table summarizes typical quantitative data for common purification techniques.
| Purification Method | Typical Protein Recovery (%) | Unconjugated Dye Removal Efficiency (%) | Typical Processing Time | Key Advantages | Key Disadvantages |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | 60 - 90%[1] | >99% | 30 minutes - 2 hours[1] | High purity, buffer exchange capability.[2][3] | Sample dilution, potential for protein aggregation on the column. |
| Dialysis | >90% | >99% | 12 - 48 hours | Gentle, high recovery, suitable for large volumes.[4][5] | Time-consuming, potential for sample dilution.[4] |
| Spin Columns (form of SEC) | 60 - 90%[1] | >99% | < 30 minutes[1] | Fast, convenient for small sample volumes.[1] | Limited to small sample volumes, potential for protein loss. |
| Tangential Flow Filtration (TFF) | >95% | >99% | 1 - 4 hours | Fast, scalable, concentrates the sample.[6][7] | Requires specialized equipment, potential for membrane fouling. |
Experimental Protocols
Protocol 1: Protein Labeling with AF594 NHS Ester
This protocol is a general guideline for labeling proteins with AF594 NHS ester. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.[1]
Materials:
-
Purified protein (in an amine-free buffer such as PBS, pH 7.2-7.5)[8]
-
AF594 NHS ester
-
Anhydrous dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3[8]
-
Reaction tubes
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and must be removed, for example, by dialysis.[8]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the AF594 NHS ester in DMSO to a concentration of 10 mg/mL.[9]
-
Reaction Setup:
-
In a reaction tube, add the desired volume of protein solution.
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3, which is optimal for the labeling reaction.[8]
-
Add the calculated amount of AF594 NHS ester stock solution to the protein solution while gently vortexing. The recommended molar ratio of dye to protein can vary, but a starting point of 10:1 is common for antibodies.[1]
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]
Protocol 2: Purification using Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. The larger, labeled protein will elute from the column first, while the smaller, unconjugated dye molecules are retained and elute later.[2][3]
Materials:
-
Labeled protein reaction mixture
-
SEC column (e.g., Sephadex G-25, Bio-Gel P-6)[1]
-
Elution buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the desired elution buffer.
-
Sample Application: Carefully load the entire reaction mixture onto the top of the column.
-
Elution: Begin eluting the sample with the elution buffer. The colored, labeled protein will move through the column as a distinct band.
-
Fraction Collection: Collect fractions as the colored band begins to elute from the column. The first colored fractions will contain the purified, labeled protein. The later-eluting colored fractions will contain the unconjugated dye.
-
Pooling and Concentration: Pool the fractions containing the purified labeled protein. If necessary, concentrate the protein using a centrifugal filter device.
Protocol 3: Purification using Dialysis
Dialysis is a gentle method that involves the diffusion of small molecules (unconjugated dye) across a semi-permeable membrane while retaining the larger, labeled protein.[4][5]
Materials:
-
Labeled protein reaction mixture
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa.
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
Procedure:
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed dialysis unit in a beaker containing a large volume (at least 1000-fold the sample volume) of cold (4°C) dialysis buffer. Stir the buffer gently.
-
Buffer Changes: Allow dialysis to proceed for at least 4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times over a period of 24-48 hours to ensure complete removal of the free dye.[10]
-
Sample Recovery: Carefully remove the purified, labeled protein from the dialysis unit.
Characterization of Labeled Protein
After purification, it is essential to determine the degree of labeling (DOL) and the protein concentration.
Calculation of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.[11] It can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 590 nm (A590).[1]
-
Calculate Protein Concentration: Protein Concentration (M) = [A280 - (A590 × CF)] / ε_protein
-
Calculate Dye Concentration: Dye Concentration (M) = A590 / ε_dye
-
ε_dye is the molar extinction coefficient of AF594 at 590 nm (approximately 90,000 M⁻¹cm⁻¹).[1]
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
An optimal DOL is typically between 2 and 10 for antibodies.[13]
Visualizations
Caption: Workflow for AF594 NHS ester labeling and purification.
Caption: Amine-reactive labeling chemistry.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody purification | Abcam [abcam.com]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 6. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. repligen.com [repligen.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols: AF 594 NHS Ester in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Alexa Fluor™ 594 (AF 594) NHS ester in super-resolution microscopy, specifically focusing on Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.
Introduction to AF 594 in Super-Resolution Imaging
Alexa Fluor™ 594 (AF 594) is a bright and photostable red-fluorescent dye well-suited for advanced imaging techniques that surpass the diffraction limit of light microscopy.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester form is a widely used reagent for covalently labeling primary amines on proteins, such as antibodies, enabling specific targeting of cellular structures.[2][4] The photophysical properties of AF 594 make it a versatile probe for both STORM and STED applications, offering high quantum yield and pH insensitivity over a broad range.[2][3][5]
Data Presentation
Table 1: Properties of AF 594 Fluorophore
| Property | Value | Reference |
| Excitation Maximum | ~590 nm | [1][6] |
| Emission Maximum | ~617-618 nm | [2][6] |
| Extinction Coefficient | ~92,000 - 115,000 M⁻¹cm⁻¹ | [1][4] |
| Quantum Yield | ~0.66 | [1] |
| Recommended Excitation Lasers | 561 nm, 594 nm | [2][3] |
| Recommended STED Depletion Lasers | 660 nm, 775 nm | [7][8][9] |
| pH Sensitivity | Insensitive in the range of pH 4-10 | [1][2] |
Table 2: Recommended Reagents and Conditions for Antibody Conjugation
| Parameter | Recommendation | Reference |
| Antibody Buffer | Amine-free (e.g., PBS, Borate, Carbonate) | [10] |
| pH for Conjugation | 7.0 - 9.0 | [2][5][11] |
| Antibody Concentration | 1-2 mg/mL | [10][] |
| Molar Ratio (Dye:Antibody) | 3:1 to 15:1 (optimization recommended) | [10] |
| Reaction Time | 1 hour at room temperature | [10] |
| Quenching Reagent | 1 M Tris-HCl or Glycine (final conc. 50-100 mM) | [10] |
Table 3: Key Components for STORM Imaging Buffer
| Component | Stock Concentration | Final Concentration/Amount | Reference |
| Buffer A | 10 mM Tris (pH 8.0) + 50 mM NaCl | - | [13] |
| Buffer B | 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% Glucose | 620-690 µL | [13] |
| GLOX Solution | 14 mg Glucose Oxidase + 50 µL Catalase in 200 µL Buffer A | 7 µL | [13] |
| MEA (Cysteamine) | 1 M | 70 µL | [13] |
| 2-Mercaptoethanol | - | 7 µL | [13] |
Experimental Protocols
Protocol 1: Antibody Conjugation with AF 594 NHS Ester
This protocol describes the covalent labeling of an antibody with this compound.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers (e.g., BSA), it must be purified.[10]
-
Dye Preparation: Dissolve the this compound in DMSO to a concentration of 10 mg/mL.[10]
-
Reaction Setup: Adjust the antibody concentration to 1-2 mg/mL with the Reaction Buffer.
-
Conjugation: Add the dissolved this compound to the antibody solution. The molar ratio of dye to antibody should be optimized, starting with a range of 3:1 to 15:1.[10]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle stirring.[10]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.[10]
-
Purification: Separate the labeled antibody from the unreacted dye using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 590 nm (for AF 594).
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.[14]
Protocol 2: Sample Preparation for STORM Imaging
This protocol provides a general workflow for preparing fixed cells for dSTORM imaging.
Materials:
-
Cells grown on #1.5 glass-bottom dishes or coverslips.[13]
-
Fixation Buffer: 3% Paraformaldehyde (PFA) and 0.1% Glutaraldehyde (B144438) in PBS.[13][15]
-
Permeabilization Buffer: 0.2% Triton™ X-100 in PBS.[15]
-
Blocking Buffer: 10% Normal Goat Serum (NGS) in PBS.[15]
-
Primary antibody and AF 594-conjugated secondary antibody.
-
STORM Imaging Buffer (see Table 3 for components).
Procedure:
-
Fixation: Fix the cells with Fixation Buffer for 10 minutes at room temperature.[15]
-
Reduction: Reduce autofluorescence from glutaraldehyde by incubating with 0.1% sodium borohydride (B1222165) (NaBH₄) in PBS for 7 minutes.[15]
-
Washing: Wash the cells three times with PBS.[15]
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 15 minutes.[15]
-
Blocking: Block non-specific antibody binding with Blocking Buffer for at least 90 minutes.[15]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in 5% NGS in PBS for 60 minutes.[15]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the AF 594-conjugated secondary antibody diluted in 5% NGS in PBS for 45-60 minutes in the dark.
-
Washing: Wash three times with PBS.
-
Post-fixation (Optional): To better immobilize the antibodies, you can post-fix with 3% PFA for 5-10 minutes.
-
Imaging: Immediately before imaging, replace the PBS with freshly prepared STORM Imaging Buffer.[13]
Protocol 3: Sample Preparation for STED Imaging
This protocol outlines the key steps for preparing samples for STED microscopy.
Materials:
-
Cells grown on #1.5 coverslips (0.170 ± 0.01 mm thick).[8][16]
-
Fixation Buffer (e.g., 2-4% PFA in PBS).
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS).[17]
-
Blocking Buffer (e.g., 5% BSA in PBS).
-
Primary antibody and AF 594-conjugated secondary antibody.
-
Mounting Medium: A medium with a refractive index matched to the immersion oil (e.g., Prolong™ Diamond, Mowiol).[8][18]
Procedure:
-
Sample Preparation: Follow steps 1-9 from the STORM sample preparation protocol (fixation, permeabilization, blocking, and antibody incubations). Ensure optimal antibody concentrations to achieve a high density of fluorophores.
-
Mounting: After the final washes, carefully mount the coverslip onto a microscope slide using a suitable mounting medium.[8] Avoid trapping air bubbles.
-
Curing: Allow the mounting medium to cure completely, which can take 24-48 hours, to achieve the optimal refractive index.[7]
-
Sealing: Seal the edges of the coverslip with nail polish to prevent drying and movement.[7][16]
-
Imaging: The sample is now ready for STED imaging. Use an appropriate excitation laser (e.g., 594 nm) and a depletion laser with a donut-shaped beam (e.g., 660 nm or 775 nm) to achieve super-resolution.[7][8][9]
Concluding Remarks
This compound is a robust and versatile tool for super-resolution microscopy. Its bright fluorescence and photostability make it suitable for the demanding conditions of both STORM and STED imaging.[1][2][3] Careful optimization of antibody conjugation, sample labeling, and the specific imaging buffer or mounting medium is crucial for achieving high-quality super-resolved images. The protocols provided here serve as a comprehensive starting point for researchers aiming to utilize AF 594 in their advanced microscopy experiments.
References
- 1. 295348-87-7 | Alexa Fluor 594 NHS Ester| Alexa Fluor 594 meta-isomer;APDye 594 NHS Ester;BP Fluor 594 NHS Ester;TFAX 594, SE|BioChemPartner [biochempartner.com]
- 2. XFD594 NHS Ester | AAT Bioquest [aatbio.com]
- 3. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. APDy 594 NHS Ester | Alexa Fluor 594 NHS Ester equivalent | AxisPharm [axispharm.com]
- 7. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 8. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. furthlab.xyz [furthlab.xyz]
- 11. lumiprobe.com [lumiprobe.com]
- 13. augusta.edu [augusta.edu]
- 14. abcam.com [abcam.com]
- 15. mvi-inc.com [mvi-inc.com]
- 16. mcgill.ca [mcgill.ca]
- 17. abberior.rocks [abberior.rocks]
- 18. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
Application Notes and Protocols: A Step-by-Step Guide to AF 594 NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor 594 (AF 594) is a bright, photostable, and pH-insensitive red fluorescent dye widely used in biological research.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester derivative is a popular reagent for covalently labeling proteins, antibodies, and other biomolecules containing primary amines.[4][5] The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminal amine) under mild basic conditions to form a stable amide bond.[6][7][8] This process, known as bioconjugation, is fundamental for preparing fluorescently labeled probes for a variety of applications, including immunofluorescence, flow cytometry, and microscopy.[1][3][9]
This guide provides a detailed, step-by-step protocol for the conjugation of AF 594 NHS ester to a protein, typically an antibody. It also includes information on purification of the conjugate and methods for determining the degree of labeling.
Chemical Reaction
The fundamental reaction involves the acylation of a primary amine on the biomolecule by the this compound. The NHS group is an excellent leaving group, facilitating the formation of a stable amide bond between the dye and the protein.
Key Experimental Parameters
Successful conjugation of this compound to a protein is dependent on several critical parameters. The following table summarizes the recommended conditions for a typical labeling reaction.
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations generally lead to more efficient labeling.[10] For concentrations below 2 mg/mL, labeling efficiency may be reduced.[10] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | Amine-free buffer is crucial. Buffers containing primary amines like Tris will compete with the protein for the NHS ester.[11] |
| pH | 8.3 - 8.5 | Optimal pH for the reaction between NHS esters and primary amines.[5][6][8] At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases.[11] |
| Molar Excess of Dye | 8-20 fold | The optimal ratio depends on the protein and desired degree of labeling. A 10:1 to 15:1 molar ratio of dye to protein is a good starting point.[10][12][13] |
| Reaction Time | 1 - 2 hours at Room Temperature or Overnight at 4°C | Longer incubation at a lower temperature can help minimize hydrolysis of the NHS ester.[11] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive and should be dissolved immediately before use in a high-quality, anhydrous solvent.[14][15][16] |
Step-by-Step Experimental Protocol
This protocol is a general guideline for labeling an antibody with this compound. Optimization may be required for specific proteins.
Materials
-
Purified antibody (or other protein) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against PBS. The presence of amine-containing substances like Tris or glycine (B1666218) will significantly reduce labeling efficiency.[10][11]
-
Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6] Vortex briefly to ensure the dye is fully dissolved.
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess. An online calculator can be helpful for this step.[12]
-
While gently stirring or vortexing the protein solution, add the calculated amount of the dye stock solution dropwise.[17]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[17][18] Alternatively, the reaction can be incubated overnight at 4°C.[6]
-
-
Stop the Reaction (Optional):
-
The reaction can be stopped by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[18] This will react with any remaining NHS ester. Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25).[10]
-
Equilibrate the column with PBS.
-
Apply the reaction mixture to the column and allow it to enter the resin.
-
Elute the conjugate with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the labeled protein.
-
Conjugation and Purification Workflow
Quality Control: Determining the Degree of Labeling (DOL)
The degree of labeling (DOL), also referred to as the dye-to-protein ratio, is a crucial quality control parameter. It represents the average number of dye molecules conjugated to each protein molecule.[19] The DOL can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of AF 594, which is approximately 590 nm (A590).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.
-
Calculate the concentration of the dye.
-
Determine the DOL by taking the molar ratio of the dye to the protein.
Formula for DOL Calculation:
-
Corrected Protein Absorbance (A_prot): A280 - (A590 x CF)
-
CF is the correction factor for the dye's absorbance at 280 nm. For AF 594, this is approximately 0.58.
-
-
Protein Concentration (M): A_prot / ε_prot
-
ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Dye Concentration (M): A590 / ε_dye
-
ε_dye is the molar extinction coefficient of AF 594 at 590 nm (~73,000 M⁻¹cm⁻¹).
-
-
DOL: (Dye Concentration) / (Protein Concentration)
For most antibodies, an optimal DOL is typically between 3 and 7.[20] Over-labeling can lead to protein aggregation and loss of biological activity, while under-labeling results in a weak fluorescent signal.
Storage of the Conjugate
Store the purified AF 594-protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL and to store aliquots at -20°C.[20] Avoid repeated freeze-thaw cycles.
Application Example: Immunofluorescence Staining
AF 594-conjugated antibodies are widely used for immunofluorescence microscopy to visualize the localization of specific proteins within cells or tissues.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Presence of primary amines in the buffer (e.g., Tris, glycine). | Dialyze the protein into an amine-free buffer like PBS before labeling. |
| Incorrect pH of the reaction buffer. | Ensure the pH of the reaction buffer is between 8.3 and 8.5.[11] | |
| Hydrolyzed NHS ester. | Use a fresh vial of this compound and dissolve it in anhydrous DMSO or DMF immediately before use.[14] | |
| Low protein concentration. | Concentrate the protein to at least 2 mg/mL.[10] | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the dye in the reaction. |
| Protein is not stable under the reaction conditions. | Perform the reaction at 4°C for a longer duration. | |
| Poor Signal in Downstream Applications | Low degree of labeling. | Increase the molar excess of the dye or optimize reaction conditions. |
| Inactive conjugate due to over-labeling. | Reduce the molar excess of the dye and re-test the biological activity of the conjugate. |
References
- 1. Alexa Fluor® 594 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 2. Alexa Fluor 594® Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 3. Conjugated Secondary Antibodies [pharma-industry-review.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fluidic.com [fluidic.com]
- 7. glenresearch.com [glenresearch.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Alexa Fluor® 594 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 10. ulab360.com [ulab360.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. bidmc.org [bidmc.org]
- 17. biotium.com [biotium.com]
- 18. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with AF 594 NHS Ester
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low labeling efficiency of Alexa Fluor™ 594 (AF 594) NHS ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My labeling efficiency with AF 594 NHS ester is very low. What are the common causes and how can I improve it?
Low labeling efficiency is a frequent issue that can arise from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause. The primary areas to investigate include reaction conditions, buffer composition, reagent quality, and the properties of the target molecule.
A. Reaction Conditions
The reaction between this compound and primary amines is highly sensitive to the experimental setup.
-
pH: The optimal pH range for the reaction is typically between 7.2 and 8.5, with many protocols recommending a pH of 8.3-8.5 for maximal efficiency.[1][2][3][4] At a lower pH, the primary amines on the protein are protonated and become less reactive.[1][3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired labeling reaction.[1][3][5]
-
Temperature and Incubation Time: Reactions are commonly performed for 1 to 4 hours at room temperature or overnight at 4°C.[1][3] Lower temperatures can minimize the hydrolysis of the NHS ester but may necessitate a longer incubation period to achieve the desired degree of labeling.[1]
-
Concentration: The concentration of both the protein and the this compound can significantly impact the labeling efficiency. It is recommended to use a protein concentration of at least 2 mg/mL, as low protein concentrations can favor the competing hydrolysis reaction.[1][6][7]
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range (pH 8.3-8.5).[2][3]
-
Optimize Temperature and Time: If you suspect hydrolysis is an issue, consider performing the reaction at 4°C overnight.[1] If the reaction is proceeding slowly, a longer incubation at room temperature may be beneficial.[1]
-
Increase Reactant Concentrations: If feasible, increase the concentration of your protein and/or the molar excess of the this compound.[1]
B. Buffer Composition
The choice of buffer is critical for a successful labeling reaction.
-
Amine-Containing Buffers: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[1][4][7] These buffers will compete with the target molecule for reaction with the NHS ester, leading to a significant reduction in labeling efficiency.[1][4]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, borate, and HEPES buffers are commonly recommended for NHS ester labeling reactions.[1][4][5]
Troubleshooting Steps:
-
Review Buffer Components: Carefully check the composition of all buffers used, including the storage buffer for your protein.[1]
-
Perform Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., PBS or sodium bicarbonate) using methods like dialysis or a desalting column before initiating the labeling reaction.[1][7]
C. This compound Quality and Handling
The stability and reactivity of the this compound are paramount for successful labeling.
-
Storage: this compound should be stored desiccated at -20°C and protected from light.[6][8][9][10] Moisture can lead to hydrolysis of the NHS ester, rendering it inactive.[11][12][13]
-
Solvent: The NHS ester should be dissolved in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][4][6] It is not recommended to store the dye in solution, as even trace amounts of water can cause hydrolysis over time.[12]
Troubleshooting Steps:
-
Proper Storage: Ensure your stock of this compound is stored correctly and has not expired.[6][8]
-
Fresh Dye Solution: Always prepare a fresh solution of the dye in anhydrous DMSO or DMF immediately before starting the labeling reaction.[14][15]
D. Target Protein Properties
The characteristics of the protein to be labeled can also influence the outcome.
-
Accessibility of Primary Amines: The labeling reaction targets the primary amines on the N-terminus and the side chains of lysine (B10760008) residues.[1] If these amines are buried within the protein's three-dimensional structure, they may be inaccessible to the NHS ester, resulting in poor labeling.[1][14]
-
Protein Purity: Impurities in the protein sample can interfere with the labeling reaction.[1] It is advisable to use a highly purified protein for conjugation.[1]
Troubleshooting Steps:
-
Assess Amine Accessibility: If the protein's structure is known, you can predict the accessibility of lysine residues. If accessibility is low, you might consider alternative labeling strategies.[14]
-
Ensure Protein Purity: Use a highly purified protein solution for your labeling experiments.[1]
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range/Value | Notes |
| pH | 8.3 - 8.5 | The reaction is highly pH-dependent.[2][3][16] |
| Buffer | 0.1 M Sodium Bicarbonate, PBS, Borate | Must be free of primary amines.[1][4][5] |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations improve labeling efficiency.[1][6][7] |
| Temperature | Room Temperature or 4°C | Lower temperature reduces hydrolysis but may require longer incubation.[1][5] |
| Incubation Time | 1 - 4 hours (RT) or Overnight (4°C) | Optimization may be required for specific proteins.[1][3] |
| Dye Solvent | Anhydrous DMSO or DMF | Prepare fresh immediately before use.[3][4][6] |
Table 2: Spectral Properties of AF 594
| Property | Value |
| Excitation Maximum (λex) | ~590 nm[7][17] |
| Emission Maximum (λem) | ~617 nm[7][17] |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ at 590 nm[17] |
| Correction Factor (CF₂₈₀) | ~0.56[7][17] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be necessary for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a concentration of at least 2 mg/mL in an amine-free buffer like 0.1 M sodium bicarbonate, pH 8.3.[1][4] If necessary, perform a buffer exchange.[1]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[18]
-
Labeling Reaction: While gently stirring, slowly add the calculated amount of the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.[15]
-
Incubation: Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[1][3]
-
Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove the unreacted dye from the labeled protein using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[18][19]
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.[20][21]
Procedure:
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of AF 594, which is approximately 590 nm (A₅₉₀).[7]
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₉₀ × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (~0.56 for AF 594) and ε_protein is the molar extinction coefficient of your protein at 280 nm.[7]
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₅₉₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of AF 594 at 590 nm (~90,000 cm⁻¹M⁻¹).[17]
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL is typically between 2 and 6 for antibodies.[7] A DOL below 0.5 is considered under-labeled, while a DOL greater than 1 for smaller proteins might indicate over-labeling, which can lead to fluorescence quenching or loss of protein function.[20]
Mandatory Visualization
Caption: Chemical reaction of this compound with a primary amine on a protein.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. fluidic.com [fluidic.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 10. abpbio.com [abpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester), 5 mg - FAQs [thermofisher.com]
- 13. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. genecopoeia.com [genecopoeia.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. Degree of labeling (DOL) step by step [abberior.rocks]
Technical Support Center: AF 594 NHS Ester Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the removal of unconjugated AF 594 NHS ester after protein labeling experiments.
Troubleshooting Guide & FAQs
Q1: After my labeling reaction, how can I be sure that I have successfully removed the unconjugated this compound?
A common method to confirm the removal of free dye is to use spectrophotometry. Measure the absorbance of your purified, labeled protein at both 280 nm (for the protein) and 594 nm (for the AF 594 dye). A stable ratio of A594/A280 across elution fractions from chromatography or after extensive dialysis indicates the removal of the unconjugated dye. Visual inspection can also be a preliminary check; a concentrated solution of the purified protein should have a distinct color, but the purification buffer should be colorless.
Q2: I've tried dialysis, but I'm still seeing a lot of free dye. What could be going wrong?
Several factors could contribute to inefficient dialysis:
-
Inadequate Buffer Volume: The volume of the dialysis buffer (dialysate) should be significantly larger than the sample volume, ideally 200-500 times greater.[1]
-
Insufficient Buffer Changes: For effective removal, multiple buffer changes are crucial. A typical procedure involves at least three buffer changes.[1][2]
-
Incorrect Membrane Pore Size (MWCO): Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is large enough to allow the small this compound molecule (molecular weight is typically less than 1 kDa) to pass through but small enough to retain your protein. For most antibodies (e.g., IgG at ~150 kDa), a 10-30 kDa MWCO membrane is appropriate.
-
Equilibrium Not Reached: Allowing sufficient time for diffusion is critical. Dialysis for 1-2 hours at room temperature followed by an overnight dialysis at 4°C with fresh buffer is a common practice.[1]
Q3: My protein seems to have precipitated after the labeling and purification process. How can I prevent this?
Protein precipitation can occur due to several reasons:
-
Over-labeling: An excessive molar excess of the NHS ester can lead to the modification of too many lysine (B10760008) residues, altering the protein's net charge, isoelectric point (pI), and solubility.[3] It is recommended to optimize the molar ratio of dye to protein, with a common starting point being an 8-20 fold molar excess of the NHS ester.[4]
-
Inappropriate Buffer Conditions: Ensure the pH and ionic strength of your buffers are suitable for maintaining the stability of your specific protein.
-
Harsh Purification Method: Some purification methods can be harsh on sensitive proteins. Consider using a gentler method like gravity-flow size exclusion chromatography.
Q4: Which method is best for removing the unconjugated dye: size exclusion chromatography, dialysis, or tangential flow filtration?
The best method depends on your specific needs, including sample volume, protein concentration, and desired purity.
-
Size Exclusion Chromatography (SEC) , also known as gel filtration, is a rapid and efficient method for separating molecules based on size.[5][6] It is excellent for removing small molecules like unconjugated dyes from larger protein conjugates.[5][7]
-
Dialysis is a simple and gentle method suitable for buffer exchange and removing small molecules.[1][8] However, it can be a slower process compared to SEC.[9]
-
Tangential Flow Filtration (TFF) is a rapid and scalable method for concentrating and purifying proteins, making it suitable for larger sample volumes.[10][11][12][13][14]
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size.[6] | Passive diffusion across a semi-permeable membrane.[1] | Pressure-driven separation across a membrane with tangential flow.[11] |
| Speed | Fast (minutes to hours).[7] | Slow (hours to days).[9] | Fast and continuous.[12][13] |
| Sample Volume | Small to large scale. | Small to large scale. | Ideal for large volumes.[13] |
| Resolution | High resolution separation of labeled protein from free dye.[5] | Lower resolution; primarily for buffer exchange and small molecule removal. | Efficient for concentration and diafiltration (buffer exchange).[10] |
| Protein Recovery | Generally high, but some dilution may occur.[15] | High, but potential for sample loss during handling.[2] | High recovery with minimal sample loss.[12] |
| Key Advantage | Excellent for separating labeled protein from unconjugated dye.[5] | Simple, gentle, and requires minimal specialized equipment. | Scalable and efficient for large volumes.[12][13] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) / Gel Filtration
This protocol provides a general guideline for removing unconjugated this compound using a pre-packed desalting column (e.g., Sephadex G-25).[5][16]
Materials:
-
Labeled protein solution
-
Pre-packed desalting column (e.g., Sephadex G-25)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the desired buffer.
-
Sample Loading: Apply the labeled protein solution to the top of the column. Allow the sample to enter the column bed completely.
-
Elution: Add the elution buffer to the top of the column and begin collecting fractions. The larger, labeled protein will elute first, while the smaller, unconjugated dye will be retained in the column and elute later.
-
Fraction Analysis: Monitor the fractions by measuring the absorbance at 280 nm (protein) and 594 nm (AF 594 dye). Pool the fractions containing the purified labeled protein.
Protocol 2: Dialysis
This protocol describes the removal of unconjugated dye using dialysis tubing.
Materials:
-
Labeled protein solution
-
Dialysis tubing with an appropriate MWCO (e.g., 12-14 kDa for IgG)[2]
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker
-
Magnetic stir plate and stir bar
Procedure:
-
Prepare Dialysis Tubing: Cut the required length of dialysis tubing and hydrate (B1144303) it in the dialysis buffer.
-
Load Sample: Secure one end of the tubing with a clip and load the labeled protein solution into the tubing. Remove any excess air and seal the other end with a second clip.
-
Dialysis: Place the sealed tubing in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).[1] Stir the buffer gently on a magnetic stir plate.
-
Buffer Changes: Change the dialysis buffer at least three times. For example, dialyze for 2 hours, change the buffer, dialyze for another 2 hours, change the buffer, and then dialyze overnight.[1]
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer, and transfer the purified labeled protein to a clean tube.
Visualizations
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. rocker.com.tw [rocker.com.tw]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. repligen.com [repligen.com]
- 15. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ulab360.com [ulab360.com]
Technical Support Center: Optimizing Signal-to-Noise with AF 594 NHS Ester
Welcome to the technical support center for optimizing your experiments using Alexa Fluor™ 594 NHS Ester. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve a high signal-to-noise ratio in your labeling experiments.
Troubleshooting Guide
This section addresses common problems encountered during the labeling of proteins and antibodies with AF 594 NHS ester.
Issue 1: Low or No Fluorescent Signal
Possible Cause 1: Inefficient Labeling Reaction
-
Incorrect pH: The reaction between the NHS ester and primary amines is highly pH-dependent. The optimal pH range for this reaction is 8.3-8.5.[1][2][3] At a lower pH, the primary amines are protonated and less available to react.[1][2][3]
-
Hydrolysis of NHS Ester: At a pH higher than optimal, the NHS ester can rapidly hydrolyze, reducing the amount available for conjugation.[1][2][3] The half-life of NHS esters decreases significantly as the pH increases, for example, from 4-5 hours at pH 7 to just 10 minutes at pH 8.6.[4]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for the NHS ester.[2][5][]
-
Poor Dye Quality: Ensure the this compound has been stored correctly, protected from light and moisture, to prevent degradation.[7][8] Once dissolved in DMSO or DMF, the reactive dye solution can be unstable.[9][10]
Solutions:
-
Optimize Reaction Buffer: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer and adjust the pH to 8.3.[1][2]
-
Fresh Dye Solution: Always prepare a fresh solution of the this compound in anhydrous DMSO or DMF immediately before use.[1][9]
-
Control Molar Ratio: Adjust the molar ratio of dye to protein. A common starting point is a 5-10 fold molar excess of the dye.[11][12]
Possible Cause 2: Fluorescence Quenching
The fluorescence of Alexa Fluor dyes can be quenched by certain amino acids, such as Tryptophan (Trp), Tyrosine (Tyr), Histidine (His), and Methionine (Met), if they are in close proximity to the dye molecule on the protein.[13][14]
Solutions:
-
Degree of Labeling (DOL): Determine the DOL to ensure you are not over-labeling the protein, which can lead to self-quenching.[7][15]
-
Alternative Labeling Site: If the protein structure is known, consider labeling at a site away from quenching residues.
Issue 2: High Background or Non-Specific Staining
Possible Cause 1: Unreacted (Free) Dye
If the purification step after the labeling reaction is incomplete, unbound this compound or its hydrolyzed, non-reactive form can bind non-specifically to other components in your sample.
Solutions:
-
Thorough Purification: Use an appropriate method to remove all unreacted dye. Common methods include:
Possible Cause 2: Non-Specific Binding of the Labeled Conjugate
The fluorescently labeled protein or antibody may be binding non-specifically to other cellular components.
Solutions:
-
Blocking: Use a blocking agent, such as Bovine Serum Albumin (BSA) or a commercial blocking solution, to saturate non-specific binding sites before applying the labeled conjugate.[16]
-
Washing: Increase the number and duration of washing steps after incubation with the labeled conjugate to remove non-specifically bound molecules.
-
Optimize Conjugate Concentration: Titrate the concentration of your labeled antibody or protein to find the optimal balance between specific signal and background.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for labeling with this compound?
A1: The recommended buffer is a non-amine containing buffer with a pH between 8.3 and 8.5.[1][2][3] 0.1 M sodium bicarbonate is a commonly used and effective buffer.[2][17] Buffers containing primary amines like Tris or glycine (B1666218) are not recommended as they will compete with the labeling reaction.[2][5][]
Q2: How should I store my this compound?
A2: The solid form of this compound should be stored at -20°C, protected from light and moisture.[7][8] It is recommended to aliquot the dye to avoid repeated freeze-thaw cycles. Once reconstituted in an organic solvent like DMSO, it is best to use it immediately, as it can be susceptible to hydrolysis.[9][10]
Q3: How can I determine the degree of labeling (DOL)?
A3: The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~590 nm for AF 594). A correction factor is needed to account for the dye's absorbance at 280 nm. The following formula can be used:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye)
Where:
-
A_max is the absorbance at the dye's maximum absorbance wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein.
-
ε_dye is the molar extinction coefficient of the dye.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm.
Q4: Can I use a protein solution that contains BSA or gelatin?
A4: No, your protein solution should be free of other proteins like BSA or gelatin as they also contain primary amines that will be labeled by the this compound, reducing the labeling efficiency of your target protein.[18]
Experimental Protocols & Data
General Protein Labeling Protocol with this compound
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.
Materials:
-
Purified protein in amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare Protein Solution: Dissolve your protein in a suitable amine-free buffer to a concentration of 1-10 mg/mL.[3][17] Add 1/10th volume of 1 M sodium bicarbonate to adjust the pH to ~8.3.[19]
-
Prepare Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[18]
-
Labeling Reaction: Add the dissolved dye to the protein solution while gently stirring. The amount of dye to add depends on the desired molar ratio. A common starting point is a 5-10 fold molar excess of dye.[11][12]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[18]
-
Purification: Remove unreacted dye by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[2][5]
-
Characterization: Determine the protein concentration and degree of labeling (DOL) of the final conjugate.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| Reaction pH | 8.3 - 8.5 | [1][2][3] |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate) | [2][5][] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (empirical optimization needed) | [11][12] |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight on ice | [2][5][17] |
| AF 594 Ex/Em (approx.) | 590 nm / 617 nm | [19][20] |
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. fluidic.com [fluidic.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester), 5 mg - FAQs [thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
- 12. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alexa Fluor 594 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
AF 594 NHS Ester Labeling: Technical Support Center
Welcome to the technical support center for Alexa Fluor™ 594 NHS Ester labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with AF 594 NHS ester?
The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine on a protein is between 8.0 and 8.5.[1][2][3][4][5] A pH of 8.3 is frequently recommended for achieving the highest labeling efficiency.[1][3][4][5]
Q2: Why is pH so critical for the this compound labeling reaction?
The pH of the reaction buffer is a critical factor because it directly influences two competing reactions:
-
Amine Reactivity: The labeling reaction occurs when the primary amine group (found on lysine (B10760008) residues and the N-terminus of proteins) is in its deprotonated, nucleophilic state (-NH2). At acidic or neutral pH, these amine groups are predominantly protonated (-NH3+), making them unreactive towards the NHS ester.[1][3] As the pH increases into the alkaline range, more amine groups become deprotonated and available for reaction.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the dye inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][6][7][8][9]
Therefore, the optimal pH of 8.0-8.5 represents a balance: it is high enough to ensure a sufficient concentration of deprotonated primary amines for efficient labeling, yet not so high that the hydrolysis of the this compound becomes the dominant reaction.[1]
Q3: What happens if the pH of my reaction is too low?
If the pH is too low (e.g., below 7.5), the majority of the primary amines on your protein will be protonated. This will significantly slow down or even prevent the labeling reaction, resulting in a very low degree of labeling (DOL).[3]
Q4: What happens if the pH of my reaction is too high?
If the pH is too high (e.g., above 9.0), the hydrolysis of the this compound will be very rapid.[1][10] This will lead to a significant portion of the dye becoming inactivated before it has a chance to react with the protein, also resulting in low labeling efficiency.[3]
Q5: What buffers are recommended for the labeling reaction?
Phosphate-buffered saline (PBS) is a common choice, but the pH will need to be adjusted to the optimal range of 8.0-8.5. Sodium bicarbonate or sodium borate (B1201080) buffers at a concentration of 0.1 M are also frequently used.[1][11] It is crucial to use a buffer that does not contain primary amines, such as Tris, as these will compete with the protein for reaction with the NHS ester.[12]
Troubleshooting Guide
Problem: Low Degree of Labeling (DOL)
A low degree of labeling is one of the most common issues encountered during conjugation experiments. Below is a troubleshooting guide to help you identify and resolve the root cause.
| Potential Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is 8.0-8.5.[1][2][3][4][5] If necessary, adjust the pH using a suitable acid or base. |
| Presence of Amine-Containing Buffers or Contaminants | Ensure that your protein solution and reaction buffer are free from primary amine-containing substances like Tris or glycine.[12] If your protein is in such a buffer, perform a buffer exchange into a suitable labeling buffer (e.g., PBS or sodium bicarbonate) prior to the reaction. |
| Hydrolysis of this compound | Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[11] Avoid introducing moisture into the stock vial of the dry ester. |
| Low Protein Concentration | For efficient labeling, a protein concentration of 1-10 mg/mL is recommended.[11] At lower concentrations, the competing hydrolysis reaction can have a greater impact.[13] |
| Insufficient Molar Excess of this compound | The optimal molar ratio of dye to protein can vary depending on the protein and the desired DOL. If you are experiencing low labeling, consider increasing the molar excess of the this compound in your reaction. |
| Inaccessible Amine Groups on the Protein | The primary amines on your protein may be sterically hindered or involved in internal bonding, making them inaccessible to the NHS ester. While difficult to address, you can try altering the buffer composition slightly (e.g., by including a small amount of a non-ionic detergent) to potentially expose more reactive sites. |
Data Presentation
The efficiency of the this compound labeling reaction is a trade-off between the rate of the desired amidation reaction and the rate of the competing hydrolysis reaction, both of which are pH-dependent.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
This table demonstrates the inverse relationship between pH and the stability of the NHS ester. As the pH increases, the half-life of the NHS ester decreases, indicating a faster rate of hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[6][8][9] |
| 8.0 | Room Temperature | 210 minutes[1][10] |
| 8.5 | Room Temperature | 180 minutes[1][10] |
| 8.6 | 4 | 10 minutes[6][7][8][9] |
| 9.0 | Room Temperature | 125 minutes[1][10] |
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates for a Porphyrin-NHS Ester
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. While the rate of hydrolysis increases with pH, the rate of amidation increases more significantly, leading to a higher yield of the labeled product at the optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80[1][10] | 210[1][10] |
| 8.5 | 20[1][10] | 180[1][10] |
| 9.0 | 10[1][10] | 125[1][10] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and experimental needs.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[11]
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution. The required concentration will depend on the desired molar excess.
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove the unreacted dye and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Determine the Degree of Labeling (DOL):
-
The DOL can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~594 nm (for the AF 594 dye).
-
Visualizations
Caption: Chemical reaction pathway for this compound labeling.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
AF 594 NHS ester photobleaching and how to prevent it
Welcome to the technical support center for AF 594 NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the photobleaching of this compound and strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a bright, red-fluorescent dye with an N-hydroxysuccinimidyl (NHS) ester reactive group.[1] The NHS ester reacts with primary amines on proteins and other molecules to form a stable amide bond.[1] AF 594 is known for its high fluorescence quantum yield, high photostability, and pH insensitivity over a wide range (pH 4-10).[2][3]
Key Spectral Properties of AF 594:
-
Excitation Maximum: ~590 nm[2]
-
Emission Maximum: ~617 nm[2]
-
Commonly Used Laser Lines: 561 nm or 594 nm[2]
Q2: What is photobleaching and why does it occur with AF 594?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[4] This occurs when the fluorophore in its excited state undergoes chemical reactions, often involving molecular oxygen, that permanently damage its structure.[4] While AF 594 is considered highly photostable compared to other dyes like Texas Red, it is still susceptible to photobleaching under intense and prolonged illumination.[3][4]
Q3: What are the primary strategies to prevent AF 594 photobleaching?
There are two main approaches to minimize photobleaching:
-
Use of Antifade Mounting Media: These reagents are added to the sample before imaging and work by scavenging free radicals and reactive oxygen species that cause photobleaching.[5]
-
Optimization of Imaging Parameters: This involves adjusting microscope settings to reduce the amount and intensity of excitation light the sample is exposed to.[6]
Troubleshooting Guide: Dim or Fading AF 594 Signal
This guide addresses common issues related to AF 594 photobleaching during fluorescence microscopy experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or no initial signal | Suboptimal Labeling: The this compound may not have efficiently conjugated to the target molecule. | - Ensure the labeling reaction buffer is amine-free (e.g., PBS) and at an optimal pH of 7.2-8.5. - Confirm the concentration and purity of your protein or target molecule. - Perform a titration to find the optimal molar ratio of dye to protein. |
| Incorrect Microscope Settings: The excitation and emission filters may not be appropriate for AF 594. | - Use a filter set designed for Texas Red or a similar fluorophore with excitation around 590 nm and emission around 617 nm. - Ensure the light source is functioning correctly and the objective is clean. | |
| Signal fades rapidly during imaging | Photobleaching: The sample is being exposed to excessive excitation light. | - Use an antifade mounting medium. This is the most effective way to protect your sample. (See Data Presentation section for a comparison of antifade reagents). - Minimize exposure time: Use the shortest exposure time that provides a good signal-to-noise ratio. - Reduce excitation intensity: Use a neutral density filter or lower the laser power to the minimum level necessary for imaging. - Avoid prolonged exposure: Locate the region of interest using a lower magnification or transmitted light before switching to fluorescence imaging for acquisition. |
| Signal is dim even with an antifade reagent | Antifade Reagent Quenching: Some antifade reagents can cause an initial reduction in fluorescence intensity. | - Some quenching is normal for certain antifade reagents, but they significantly slow the rate of photobleaching. - Try a different antifade reagent. ProLong Diamond has been reported to work well with Alexa Fluor 594.[7] |
| Incorrect Use of Antifade Reagent: The mounting medium may not have been applied or cured correctly. | - Follow the manufacturer's protocol for the specific antifade reagent. Curing antifades like ProLong Gold require time to solidify for optimal performance. - Ensure all excess buffer is removed from the sample before adding the mounting medium to prevent dilution. | |
| High background fluorescence | Non-specific Antibody Binding: The fluorescently labeled antibody is binding to unintended targets. | - Ensure adequate blocking of the sample (e.g., with BSA or serum). - Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. - Perform thorough washing steps to remove unbound antibodies.[8] |
| Autofluorescence: The cells or tissue have endogenous fluorescent components. | - Use a mounting medium that can help reduce autofluorescence. - If possible, choose an excitation wavelength that minimizes autofluorescence. |
Data Presentation: Comparison of Antifade Reagents for AF 594
| Antifade Reagent | Reported Performance with AF 594 and similar dyes | Curing Time | Refractive Index (Cured) | Key Considerations |
| ProLong Diamond | Reported to work best with Alexa Fluor 594 for STORM imaging.[7] Generally excellent for Alexa Fluor dyes.[9] | Curing (solidifies) | ~1.46[9] | Ideal for long-term storage and archiving of slides. |
| ProLong Gold | Excellent for Alexa Fluor dyes, offering significant photobleaching protection.[4] | Curing (solidifies) | ~1.46[9] | A widely used standard for immunofluorescence; allows for long-term storage. |
| SlowFade Diamond | A non-hardening mounting medium suitable for a range of dyes including AF 594.[7] | Non-curing | ~1.42[9] | Best for immediate imaging and short-term storage (up to 3-4 weeks).[1] |
| VECTASHIELD | May cause more rapid fading of Alexa Fluor 594 compared to ProLong Gold. | Non-curing | ~1.45 | Performance can be dye-dependent. |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with AF 594 Labeled Secondary Antibody
-
Cell/Tissue Preparation: Grow cells on coverslips or prepare tissue sections according to your standard protocol.
-
Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Blocking: Block non-specific binding by incubating the samples in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the samples with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the samples with the AF 594-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Washing: Wash the samples three times with PBS for 5 minutes each, protected from light.
-
Mounting: Proceed to Protocol 2 for mounting with an antifade reagent.
Protocol 2: Mounting Coverslips with ProLong Gold Antifade Reagent
-
Prepare the Reagent: Allow the vial of ProLong Gold to equilibrate to room temperature.
-
Remove Excess Buffer: Carefully aspirate the final wash buffer from your sample. Gently touch the edge of the coverslip to a kimwipe to wick away any remaining liquid. It is crucial that the sample is not allowed to dry out.
-
Apply Antifade Reagent: Place a single drop of ProLong Gold onto the microscope slide.
-
Mount the Coverslip: Carefully invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Cure the Slide: Place the slide on a flat surface in the dark and allow it to cure for 24 hours at room temperature. This curing process is essential for the antifade properties to be optimal and for the refractive index to stabilize.
-
Sealing (Optional for Long-Term Storage): For storage longer than a few weeks, seal the edges of the coverslip with nail polish or a commercial sealant to prevent oxidation.
-
Imaging: The slide is now ready for fluorescence microscopy. Store slides at 4°C in the dark.
Mandatory Visualizations
References
- 1. cfim.ku.dk [cfim.ku.dk]
- 2. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. Evaluation of Slowfade Diamond as a buffer for STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. ulab360.com [ulab360.com]
Technical Support Center: AF594 NHS Ester Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of Alexa Fluor™ 594 (AF594) NHS ester conjugates in their experiments.
Troubleshooting Guide: High Background & Non-Specific Binding
High background or non-specific staining is a common issue encountered during immunofluorescence and other applications using fluorescently labeled conjugates. This guide provides a systematic approach to identifying and resolving the root causes of these problems.
Problem 1: High background signal during the conjugation process.
This often points to issues with the labeling reaction itself or subsequent purification steps.
Possible Causes & Solutions:
| Cause | Solution | Supporting Evidence |
| Hydrolysis of NHS Ester | Perform the conjugation reaction immediately after dissolving the NHS ester. Maintain an optimal pH range of 8.3-8.5, as higher pH increases the rate of hydrolysis.[1][2] | NHS esters are susceptible to hydrolysis in aqueous environments, which competes with the primary amine reaction.[1] |
| Use of Incompatible Buffers | Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for the NHS ester.[1] Use buffers like PBS (phosphate-buffered saline) or borate (B1201080) buffer.[3] | Amine-containing buffers will react with the NHS ester, reducing labeling efficiency.[1] |
| Suboptimal pH | The recommended pH for the conjugation reaction is between 8.3 and 8.5.[1][2] A lower pH can lead to protonation of the primary amines, making them unreactive. | The reaction of NHS esters with lysines is highly dependent on pH.[2] |
| Insufficient Purification | Thoroughly remove unreacted or hydrolyzed dye after conjugation using size-exclusion chromatography (desalting columns), dialysis, or HPLC.[1][4] | Failure to remove all excess, unreacted, or hydrolyzed label is a major source of background signal.[1] |
| Protein Aggregation | Centrifuge the protein solution before the labeling reaction to remove any existing aggregates.[4] After conjugation, further purification by size-exclusion or ion-exchange chromatography can remove aggregated protein.[4] | Aggregates can trap unbound dye, leading to non-specific signals.[1] |
Problem 2: High background or non-specific staining in immunofluorescence.
If the conjugate is pure, the issue likely lies within the staining protocol.
Possible Causes & Solutions:
| Cause | Solution | Supporting Evidence |
| Insufficient Blocking | Increase the blocking incubation time (e.g., 1 hour at room temperature or overnight at 4°C).[5] Use appropriate blocking agents such as Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[6] | Blocking agents bind to non-specific sites, reducing the chance of off-target binding of the primary antibody.[7] |
| Primary/Secondary Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[7][8][9] | High antibody concentrations increase the likelihood of non-specific binding.[7][8] |
| Inadequate Washing | Increase the number and duration of wash steps.[5] Adding a non-ionic detergent like 0.05% Tween 20 to the wash buffer can help reduce non-specific interactions.[5][10] | Thorough washing removes unbound antibodies and reduces background. |
| Hydrophobic Interactions | Include a non-ionic surfactant in your buffers to mitigate hydrophobic interactions.[5][11] | The hydrophobicity of a fluorescent dye can influence its propensity for non-specific binding.[12] |
| Electrostatic Interactions | Adjust the pH or increase the salt concentration of your buffers to reduce electrostatic interactions.[5][11] | The charge of biomolecules, influenced by buffer pH, can affect non-specific binding.[11] |
| Autofluorescence | Examine an unstained sample to check for natural fluorescence in the tissue or cells.[7] If autofluorescence is an issue, consider using a fluorophore that emits in the red or far-red spectrum.[8] | Some tissues and cells have endogenous molecules that fluoresce, contributing to background. |
| Secondary Antibody Cross-Reactivity | Run a control with only the secondary antibody to check for non-specific binding.[7] Use cross-adsorbed secondary antibodies to minimize cross-reactivity with immunoglobulins from other species.[8] | The secondary antibody may bind non-specifically to components in the sample. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of AF594 NHS ester conjugates?
A1: Non-specific binding refers to the undesirable attachment of the AF594-conjugated molecule to surfaces or other molecules that are not the intended target. This can be caused by factors like hydrophobic interactions, electrostatic forces, and issues with the conjugate itself, leading to high background signals and inaccurate results.[5]
Q2: How do I choose the right buffer for my NHS ester conjugation reaction?
A2: It is crucial to use a buffer that is free of primary amines. Buffers like Tris and glycine should be avoided as they will compete with your target molecule for the NHS ester.[1] Recommended buffers include phosphate-buffered saline (PBS) or borate buffer, with the pH adjusted to 8.3-8.5 for optimal reaction efficiency.[2][3]
Q3: What is the optimal molar excess of AF594 NHS ester to use for labeling my protein?
A3: A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[1][5] However, the optimal ratio should be determined empirically for each specific protein and application.
Q4: How can I confirm that the non-specific binding is coming from my AF594 conjugate and not another component of my assay?
A4: To pinpoint the source of non-specific binding, you should run a series of control experiments. This includes a sample with no primary antibody to check for secondary antibody non-specific binding, and an unstained sample to assess autofluorescence.[7]
Q5: Can the properties of the AF594 dye itself contribute to non-specific binding?
A5: Yes, the physicochemical properties of the fluorescent dye, such as its hydrophobicity and net charge, can influence its tendency to bind non-specifically.[12][13] Highly charged dyes can contribute to non-specific binding.[13]
Experimental Protocols
Protocol 1: General NHS Ester Conjugation
-
Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS or 50 mM sodium borate) at a concentration of 5-10 mg/mL.[3] Adjust the pH of the solution to 8.3-8.5.[1][2]
-
Prepare the AF594 NHS Ester Solution: Immediately before use, dissolve the AF594 NHS ester in a high-quality, anhydrous organic solvent like DMSO or DMF to a concentration of 10 mg/mL.[14]
-
Perform the Conjugation Reaction: Add the dissolved AF594 NHS ester to the protein solution while gently stirring. A common starting point is a 5- to 20-fold molar excess of the dye.[1][5]
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light.[14]
-
Purify the Conjugate: Remove the unreacted dye and byproducts using a desalting column (size-exclusion chromatography) or through dialysis.[1][4]
Protocol 2: Immunofluorescence Staining with AF594 Conjugate
-
Fixation and Permeabilization: Fix cells with 3.7% formaldehyde (B43269) for 30 minutes at 37°C. After washing with PBS, permeabilize the cells with 0.2% Triton™ X-100 in PBS for 5 minutes at room temperature.[15]
-
Blocking: Block non-specific binding sites by incubating the sample in a blocking buffer (e.g., PBS with 1-5% BSA or 10% normal goat serum) for at least 1 hour at room temperature.[5][15]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration and incubate with the sample (e.g., overnight at 4°C).
-
Washing: Wash the sample three times with PBS containing 0.05% Tween 20 to remove unbound primary antibody.[5]
-
Secondary Antibody (AF594 Conjugate) Incubation: Dilute the AF594-conjugated secondary antibody in the blocking buffer to its optimal concentration and incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Repeat the washing step to remove the unbound secondary conjugate.
-
Mounting and Imaging: Mount the sample using an appropriate mounting medium and proceed with fluorescence microscopy.
Visualizations
Caption: Workflow for the conjugation of AF594 NHS ester to a protein.
Caption: A logical workflow for troubleshooting high background staining.
References
- 1. benchchem.com [benchchem.com]
- 2. fluidic.com [fluidic.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Minimizing Background Staining | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. sysy-histosure.com [sysy-histosure.com]
- 10. researchgate.net [researchgate.net]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 13. biotium.com [biotium.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. documents.thermofisher.com [documents.thermofisher.com]
AF 594 NHS ester stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using AF 594 NHS ester in labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[1][2] The reaction is highly dependent on pH.[1][2][3] At a lower pH, the primary amines on the target molecule are protonated and thus less available to react.[1][3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.[1][3][4] For many applications, a pH of 8.3-8.5 is considered optimal.[3][5][6]
Q2: Which buffers are recommended for labeling with this compound?
Phosphate-buffered saline (PBS), sodium bicarbonate, and borate (B1201080) buffers are commonly used for NHS ester reactions.[2][4] A frequently recommended buffer is 0.1 M sodium bicarbonate at a pH of 8.3.[1][2][3] For proteins that may be sensitive to higher pH, PBS at pH 7.4 can be used, although this may slow down the reaction rate and necessitate longer incubation times.[2][7]
Q3: Are there any buffers that should be avoided?
Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[2][8][9] These buffers will compete with the target molecule for reaction with the NHS ester, which can lead to lower labeling efficiency and the formation of non-fluorescent byproducts.[2] However, Tris or glycine buffers are useful for quenching the reaction once the desired labeling has been achieved.[2][4]
Q4: My this compound is not dissolving well in my aqueous reaction buffer. What should I do?
Many NHS esters, particularly those that are not sulfonated, have poor solubility in aqueous solutions.[2] In such cases, the this compound should first be dissolved in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][2][3] It is critical to use high-quality, amine-free DMF, as any dimethylamine (B145610) impurities can react with the NHS ester.[2][3] The final concentration of the organic solvent in the reaction mixture should be kept to a minimum, typically between 0.5% and 10%, to avoid protein precipitation.[2]
Q5: How stable is the this compound in solution?
The stability of this compound in solution is highly dependent on the pH and the solvent. In aqueous solutions, NHS esters are susceptible to hydrolysis, a competing reaction that reduces the amount of active ester available for conjugation. The rate of hydrolysis increases with pH.[4][10] It is strongly recommended to prepare the NHS ester solution immediately before use.[2][9][11] If you must store a stock solution, dissolve the NHS ester in anhydrous DMSO or DMF and store it at -20°C for up to 1-2 months.[3] Avoid storing NHS esters in aqueous solutions.[3]
Data Presentation: Stability of NHS Esters
The stability of an NHS ester is often described by its half-life (the time it takes for half of the reactive ester to be hydrolyzed). The rate of hydrolysis is significantly influenced by the pH of the buffer.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [4][10] |
| 8.0 | 4°C | 1 hour | [12] |
| 8.6 | 4°C | 10 minutes | [4][10][12] |
| 8.5 | Room Temp | ~50% hydrolysis in <8 min | [13] |
Note: This data represents the general stability of NHS esters. The exact half-life of this compound may vary slightly.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4, or 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[2] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable labeling buffer.[9][14]
-
Prepare the this compound Solution: Immediately before use, allow the vial of this compound to warm to room temperature.[9] Dissolve the ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[15]
-
Labeling Reaction: While gently stirring, add the dissolved this compound to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[11] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 1 to 4 hours at room temperature or overnight at 4°C, protected from light.[1][3][4] Lower temperatures can help to minimize the hydrolysis of the NHS ester but may require a longer incubation time.[1]
-
Quench the Reaction (Optional): To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[11]
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a desalting column, dialysis, or another suitable chromatographic method.[1][3]
-
Determine the Degree of Labeling (DOL): The DOL, which is the molar ratio of the dye to the protein, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~590 nm (for AF 594).[1]
-
Storage: Store the purified conjugate at 4°C for short-term storage or at -20°C in aliquots for long-term storage, protected from light.[15]
Mandatory Visualizations
This compound Labeling Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. fluidic.com [fluidic.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. nanocomposix.com [nanocomposix.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: AF 594 NHS Ester Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Alexa Fluor™ 594 (AF 594) NHS ester labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My labeling efficiency is very low, resulting in a low Degree of Labeling (DOL). What are the potential causes and how can I improve it?
A1: Low labeling efficiency is a common issue with several potential root causes. Below is a breakdown of the most frequent culprits and their solutions.
-
Inactive Dye (Hydrolysis): AF 594 NHS ester is sensitive to moisture and can hydrolyze, rendering it non-reactive.[1][2][3]
-
Incorrect Buffer pH or Composition: The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range of pH 8.0-9.0.[6][7] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester.[1][6][8]
-
Low Protein Concentration: Protein concentrations below 2 mg/mL can lead to reduced labeling efficiency.[6][10]
-
Insufficient Dye-to-Protein Ratio: An inadequate amount of dye will result in a low DOL.
-
Presence of Interfering Substances: Substances like sodium azide (B81097) or BSA in the protein solution can interfere with the labeling reaction.[6][11]
Q2: I'm observing high background fluorescence in my stained samples. What could be the cause and how can I reduce it?
A2: High background fluorescence can obscure your specific signal and is often caused by several factors.
-
Unremoved Free Dye: Residual, unconjugated AF 594 dye will bind non-specifically to your sample, leading to high background.[11][12]
-
Non-specific Binding of the Labeled Protein: The fluorescently labeled protein itself may bind non-specifically to other components in your sample.
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background noise.[15][17]
-
Protein Aggregates: Aggregates of the labeled protein can cause punctate, non-specific staining.
-
Solution: Centrifuge the labeled protein solution to remove any aggregates before use.[4]
-
Q3: My protein is precipitating after the labeling reaction. What is happening and how can I prevent this?
A3: Protein precipitation during or after labeling is often a sign of over-labeling or inappropriate reaction conditions.
-
Excessive Dye-to-Protein Ratio (High DOL): Attaching too many hydrophobic dye molecules to a protein can alter its solubility and lead to aggregation and precipitation.[6][16]
-
Inappropriate Buffer Conditions: The pH and composition of the buffer can affect protein stability.
-
Solution: Ensure your protein is soluble and stable in the chosen reaction buffer at the desired concentration. When labeling with this compound, using phosphate-buffered saline (PBS) can sometimes help avoid precipitation.[18]
-
Data Presentation
Table 1: Influence of pH on NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[19][20]
Table 2: Recommended Molar Ratios for Labeling
| Protein Type | Starting Dye:Protein Molar Ratio | Optimal Degree of Labeling (DOL) |
| IgG Antibody | 10:1 - 20:1 | 2 - 10 |
| Other Proteins | 5:1 - 15:1 | Varies (requires optimization) |
The optimal dye-to-protein ratio can vary depending on the specific protein and the dye being used. It is recommended to perform a titration to determine the optimal ratio for your experiment.[4][6]
Experimental Protocols
Protocol: General Procedure for Labeling an IgG Antibody with this compound
1. Protein Preparation:
- Ensure the antibody is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[4][6]
- If the antibody is in a buffer containing primary amines (e.g., Tris or glycine) or other interfering substances, perform a buffer exchange using dialysis or a desalting column against the reaction buffer.[5][6]
2. Dye Preparation:
- Warm the vial of this compound to room temperature before opening to prevent moisture condensation.[2]
- Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2][4] Vortex briefly to ensure the dye is fully dissolved.[4]
3. Labeling Reaction:
- Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio (a 10:1 to 20:1 ratio is a good starting point for IgG antibodies).[4][6]
- While gently stirring the antibody solution, slowly add the calculated amount of the dye solution.[4]
- Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]
4. Purification of the Labeled Antibody:
- Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[6][14]
- The first colored fraction to elute will be the labeled antibody. The smaller, unreacted dye molecules will elute later.[4]
- Alternatively, dialysis can be used to remove the free dye.[13]
5. Determination of the Degree of Labeling (DOL):
- Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the maximum absorbance of AF 594 (~590 nm, A590).
- Calculate the DOL using the appropriate formulas, taking into account the extinction coefficients of the antibody and the dye, and the correction factor for the dye's absorbance at 280 nm.
Visualizations
Caption: Workflow for this compound protein labeling.
Caption: Troubleshooting logic for common AF 594 labeling issues.
References
- 1. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester), 1 mg - FAQs [thermofisher.com]
- 2. manuals.plus [manuals.plus]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. ulab360.com [ulab360.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. bidmc.org [bidmc.org]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. biotium.com [biotium.com]
- 16. benchchem.com [benchchem.com]
- 17. Challenges with Background Fluorescence [visikol.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. help.lumiprobe.com [help.lumiprobe.com]
Validation & Comparative
A Head-to-Head Comparison of AF 594 NHS Ester and Cy3B NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals selecting the optimal fluorescent label is a critical step in ensuring the success of protein-based assays. This guide provides a detailed, data-driven comparison of two popular red fluorescent dyes, AF 594 NHS ester and Cy3B NHS ester, to aid in making an informed decision for your specific application.
Both AF 594 and Cy3B are bright and photostable dyes well-suited for a variety of applications, including fluorescence microscopy, FRET, and single-molecule imaging. However, subtle differences in their photophysical properties can have a significant impact on experimental outcomes. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive overview.
Spectroscopic and Photophysical Properties: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its intrinsic brightness and stability. The brightness is a product of its molar extinction coefficient (how well it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Photostability, or the dye's resistance to photobleaching, is crucial for experiments requiring long or intense light exposure.
| Property | This compound | Cy3B NHS Ester | Reference |
| Excitation Maximum (nm) | ~590 - 594 | ~559 - 566 | [1][2][3][4][5][6][7][8] |
| Emission Maximum (nm) | ~615 - 618 | ~570 - 578 | [1][2][3][4][5][6][7][8] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~90,000 - 92,000 | ~120,000 - 137,000 | [2][5][7][8] |
| Quantum Yield | ~0.66 | ~0.68 - 0.92 | [9][5][6][7] |
| pH Sensitivity | Insensitive over a wide range | Insensitive from pH 4 to 10 | [3][8][10] |
Key Observations:
-
Brightness: Cy3B NHS ester exhibits a significantly higher molar extinction coefficient and a generally higher quantum yield, suggesting that protein conjugates of Cy3B may be brighter than those of AF 594.[2][5][7][8]
-
Spectrum: AF 594 is a slightly redder dye, with both its excitation and emission peaks shifted to longer wavelengths compared to Cy3B. This can be advantageous in multicolor experiments to minimize spectral overlap.[1][2][3][4][5][6][7][8]
-
Photostability: Both dyes are known for their high photostability.[1][3][5][7][8] However, Cy3B is often highlighted as having particularly exceptional photostability, making it a preferred choice for demanding applications like single-molecule imaging.[7][8][11][12]
Experimental Protocol: Protein Labeling with NHS Esters
N-hydroxysuccinimidyl (NHS) esters are one of the most common reactive groups for labeling proteins.[13][14][15] They react efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein, to form a stable amide bond.[14][16] The following is a general protocol for labeling proteins with either AF 594 or Cy3B NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[17][18]
-
This compound or Cy3B NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[17][18]
-
Purification column (e.g., gel filtration column like Sephadex G-25) to separate the labeled protein from free dye.[13][19]
-
Quenching buffer (e.g., 1.5 M Tris-HCl, pH 8.8).
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at an appropriate concentration. If the protein solution contains any amine-containing substances like Tris or glycine, they must be removed by dialysis or buffer exchange.[15]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[13]
-
Labeling Reaction: Add a calculated molar excess of the dye stock solution to the protein solution. A molar excess of 8-10 fold is often a good starting point for mono-labeling.[17][18] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for at least 1 hour at room temperature, protected from light.[13][19] For some proteins, incubation overnight on ice may be beneficial.[18]
-
Quench Reaction (Optional): The reaction can be stopped by adding a quenching buffer to consume any unreacted NHS ester.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or another suitable purification method.[13][18]
-
Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the labeled protein at 280 nm and at the excitation maximum of the dye.[13]
Logical Workflow for Protein Labeling
The following diagram illustrates the general workflow for labeling a protein with an NHS ester dye.
Factors Influencing Labeling Efficiency and Fluorescence Signal
Several factors can influence the success of a protein labeling experiment and the final fluorescence signal. Understanding these factors is crucial for optimizing your results.
Application-Specific Recommendations
-
Standard Fluorescence Microscopy: Both dyes perform exceptionally well. The choice may depend on the available filter sets and the other fluorophores used in multicolor imaging. AF 594's redder spectrum can be beneficial for spectral separation.[3][20]
-
Single-Molecule Imaging and Super-Resolution Microscopy: Cy3B is often favored in these applications due to its exceptional photostability and high quantum yield, which allow for longer observation times and better localization precision.[11][12][21]
-
Förster Resonance Energy Transfer (FRET): The choice of dye will depend on the FRET partner. The spectral overlap between the donor's emission and the acceptor's excitation is a key consideration. Both AF 594 and Cy3B can serve as excellent acceptors for green-emitting donors like AF 488.[22][23]
Conclusion
Both this compound and Cy3B NHS ester are high-performance fluorescent dyes for protein labeling. Cy3B NHS ester generally offers superior brightness and photostability, making it the dye of choice for demanding applications that require the highest sensitivity and stability. This compound, with its slightly red-shifted spectrum, provides an excellent alternative, particularly in multicolor imaging experiments where spectral separation is a primary concern. The optimal choice will ultimately depend on the specific experimental requirements, instrumentation, and the nature of the protein being labeled. Careful consideration of the data presented in this guide will enable researchers to select the most appropriate dye for their needs, leading to more robust and reliable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abpbio.com [abpbio.com]
- 3. Alexa Fluor 594 Dye | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Fluorophore Selection Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Cy3B NHS ester, 228272-52-4 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cy3B NHS Ester | AxisPharm [axispharm.com]
- 11. Single-Molecule Real-Time 3D Imaging of the Transcription Cycle by Modulation Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Switchable Fluorophores for Single-Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. biotium.com [biotium.com]
- 15. ulab360.com [ulab360.com]
- 16. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. interchim.fr [interchim.fr]
- 19. NHS-ester-protein-labeling [protocols.io]
- 20. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 21. setabiomedicals.com [setabiomedicals.com]
- 22. Single-molecule FRET states, conformational interchange, and conformational selection by dye labels in calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Table 2: [Common donor/acceptor pairs for FRET and TR-FRET/HTRF1]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Red Fluorescent Dyes: Comparing AF 594 NHS Ester with Its Alternatives
For researchers, scientists, and drug development professionals, the selection of the right fluorescent dye is paramount for generating high-quality, reproducible data in applications such as immunofluorescence, flow cytometry, and microscopy. AF 594 NHS ester is a popular choice in the red fluorescent spectrum, but a variety of alternatives are available, each with its own set of characteristics. This guide provides an objective comparison of this compound with other red fluorescent dyes, supported by experimental data to facilitate an informed decision for your specific research needs.
Quantitative Comparison of Red Fluorescent Dyes
The performance of a fluorescent dye is determined by several key photophysical properties. These include the excitation and emission maxima (λex and λem), the molar extinction coefficient (ε), and the quantum yield (Φ). The brightness of a dye is proportional to the product of its molar extinction coefficient and quantum yield. Photostability, the resistance of a dye to photobleaching upon exposure to excitation light, is another critical factor for imaging applications.
Below is a summary of the key quantitative data for this compound and its common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) |
| AF 594 | 590[1] | 617[1] | 92,000[1][2] | 0.66[3] | 60,720 |
| DyLight 594 | 593[4] | 618[4] | 80,000 | ~0.6 | 48,000 |
| Texas Red-X | 595 | 615 | 85,000 | 0.53 | 45,050 |
| ATTO 594 | 594 | 624 | 120,000 | 0.85 | 102,000 |
| Cy3B | 558 | 572 | 130,000 | 0.67 | 87,100 |
| CF®594 | 593 | 614 | 115,000 | 0.9 | 103,500 |
Note: Brightness is calculated as the product of the molar extinction coefficient and quantum yield. Values for DyLight 594 and Texas Red-X are approximate as reported in various sources.
Performance Insights
Brightness and Photostability:
Spectrum and Filter Compatibility:
The excitation and emission spectra of these dyes are all within the red region of the visible spectrum, making them compatible with standard filter sets for red fluorescence. AF 594, DyLight 594, Texas Red-X, ATTO 594, and CF®594 have very similar spectral properties, allowing for easy substitution in many experimental setups. Cy3B has a slightly shorter excitation and emission maximum, which might require different filter considerations.
Experimental Protocols
Successful fluorescent labeling and imaging depend on robust and well-defined protocols. Below are detailed methodologies for antibody conjugation with NHS ester dyes and a general procedure for immunofluorescence staining.
Antibody Conjugation with NHS Ester Dyes
This protocol describes the covalent labeling of primary antibodies with an amine-reactive fluorescent dye.
Materials:
-
Primary antibody (free of amine-containing buffers like Tris)
-
This compound (or alternative amine-reactive dye)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody). The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.
References
- 1. cancer.iu.edu [cancer.iu.edu]
- 2. eurofinsgenomics.com [eurofinsgenomics.com]
- 3. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. biotium.com [biotium.com]
Validating AF 594 NHS Ester Conjugate Activity: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, rigorous validation of conjugate activity is paramount to ensure experimental success and data reliability. This guide provides a comprehensive comparison of Alexa Fluor™ 594 (AF 594) NHS ester with its alternatives, supported by key performance data and detailed experimental protocols for validation.
Performance Comparison of AF 594 NHS Ester and Alternatives
This compound is a widely used red fluorescent dye known for its brightness and photostability.[1][2][3] However, several alternatives with comparable or superior characteristics are available. The following table summarizes the key photophysical properties of AF 594 and a prominent alternative, Cy3B, to aid in the selection of the most suitable fluorophore for a specific application.
| Feature | This compound | Cy3B NHS Ester |
| Excitation Maximum (nm) | 590[1][4] | 559 - 566[5][6][7] |
| Emission Maximum (nm) | 617[1][4] | 570 - 578[5][6][7] |
| Extinction Coefficient (cm⁻¹M⁻¹) | 92,000[1][4] | 121,000 - 137,000[5][7] |
| Quantum Yield | 0.66[8][9] | 0.68 - 0.92[5][7] |
| Spectrally Similar Dyes | Texas Red™, Bodipy-TR[1] | Cy3, DyLight® 555, Alexa Fluor® 555[10] |
| Key Advantages | High brightness and photostability, pH-insensitive from pH 4-10.[1][2] | Significantly increased fluorescence quantum yield and photostability compared to Cy3.[5][7] |
Experimental Protocols for Validation
The successful validation of an this compound conjugate involves a series of critical experimental steps, from the initial conjugation to the final assessment of its biological activity.
I. Protein Labeling with this compound
This protocol outlines the covalent conjugation of this compound to a protein, typically an antibody, via reaction with primary amines.
Materials:
-
Protein (e.g., IgG antibody) at a concentration of at least 2 mg/mL
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
0.1–0.2 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the this compound in a small amount of high-quality anhydrous DMF or DMSO to create a stock solution.[1]
-
Dilute the protein to be labeled in the sodium bicarbonate buffer. The optimal pH for the labeling reaction is between 8.3 and 8.5.[11][12]
-
Add the dissolved this compound to the protein solution. It is recommended to test three different molar ratios of dye to protein to determine the optimal degree of labeling.[1]
-
Incubate the reaction mixture for 1 hour at room temperature.[1]
-
Purify the conjugate to remove unconjugated dye using a size-exclusion chromatography column.
II. Determination of Degree of Labeling (DOL)
The DOL is a crucial parameter to quantify the efficiency of the conjugation reaction.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 590 nm (for AF 594).
-
Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₉₀ x CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the dye at 280 nm and ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate the DOL using the following formula:
III. Validation of Conjugate Activity
The final and most critical step is to confirm that the labeling process has not compromised the biological activity of the protein. This is typically assessed using a relevant functional assay. For an antibody conjugate, an immunofluorescence (IF) staining experiment is a common validation method.
Procedure (Immunofluorescence Staining):
-
Prepare cells or tissue sections expressing the target antigen.
-
Fix and permeabilize the samples as required by the specific protocol for the target antigen.
-
Block non-specific binding sites using an appropriate blocking buffer.
-
Incubate the samples with the AF 594-conjugated primary antibody at a predetermined optimal dilution.
-
Wash the samples to remove unbound antibody.
-
Mount the samples with an appropriate mounting medium.
-
Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter set for AF 594 (Excitation/Emission: ~590/617 nm).[1][4]
-
A successful validation is indicated by specific and bright staining of the target structure, with low background fluorescence.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes, the following diagrams illustrate the key workflows and a representative signaling pathway.
Caption: Experimental workflow for the validation of this compound conjugate activity.
Caption: Simplified signaling pathway for immunofluorescence detection using an AF 594 conjugate.
References
- 1. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 3. dianabiotech.com [dianabiotech.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Cy3B NHS ester, 228272-52-4 | BroadPharm [broadpharm.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. fluidic.com [fluidic.com]
AF 594 NHS Ester: A Comparative Guide to Spectral Overlap with Alternative Fluorophores
For researchers utilizing fluorescence-based techniques, selecting the appropriate fluorophore is paramount to generating high-quality, reproducible data. This guide provides a detailed comparison of AF 594 NHS ester with other commonly used red-emitting fluorophores, focusing on their spectral properties and potential for spectral overlap in multiplexing experiments. Understanding these characteristics is crucial for experimental design, particularly in multicolor immunofluorescence, flow cytometry, and other applications where precise signal discrimination is essential.
AF 594 is a bright and water-soluble red-fluorescent dye that is insensitive to pH changes between 4 and 10.[1] Its NHS ester form allows for the straightforward labeling of proteins, peptides, antibodies, and other molecules containing primary amines.[1] When considering its use alongside other fluorophores, a thorough understanding of its spectral characteristics in comparison to alternatives is necessary to minimize bleed-through and ensure data integrity.
Spectral Properties of AF 594 and Competing Fluorophores
The selection of a fluorophore is often dictated by its excitation and emission maxima, as well as its brightness, which is a function of its extinction coefficient and quantum yield. The following table summarizes these key spectral properties for this compound and spectrally similar fluorophores: Texas Red, Alexa Fluor 594, and DyLight 594.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 586[1] | 613[1] | 105,000[1] | 0.77[1] |
| Alexa Fluor 594 | 590[2][3][4][5] | 617[3][4][5] or 618[2] | 73,000[3][5] - 92,000[4][6][7][8] | 0.66[3][6][9] |
| Texas Red | 589[10] or 596[11] | 615[10][11][12] | 85,000[10][11] | 0.93[11] |
| DyLight 594 | 592[13] or 593[14][15] | 616[13] or 618[14] | 80,000[14][15] | Reported to be ~50% higher than Alexa Fluor 594[16][17] |
Understanding Spectral Overlap
In multicolor fluorescence experiments, spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can lead to "bleed-through" or "crosstalk," where the signal from one fluorophore is detected in the channel intended for another, complicating data analysis and interpretation.[18][19] Careful selection of fluorophores with minimal spectral overlap is therefore critical.
The diagram below illustrates the concept of spectral overlap by plotting the normalized excitation and emission spectra of AF 594 and a hypothetical spectrally adjacent green fluorophore.
Caption: Spectral overlap between a green fluorophore and AF 594.
Experimental Protocol: Comparative Immunofluorescence Staining
To empirically assess the performance of this compound against a competitor such as Alexa Fluor 594, a direct immunofluorescence staining protocol can be employed. This allows for a side-by-side comparison of signal brightness and photostability.
Objective: To compare the fluorescence intensity and photostability of a primary antibody conjugated to this compound versus the same antibody conjugated to Alexa Fluor 594 NHS ester.
Materials:
-
Fixed and permeabilized cells or tissue sections expressing the target antigen.
-
Primary antibody specific to the target antigen.
-
This compound.
-
Alexa Fluor 594 NHS ester.
-
Amine-reactive labeling buffers (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Size exclusion chromatography columns for conjugate purification.
-
Mounting medium with an antifade reagent.
-
Fluorescence microscope with appropriate filter sets for red fluorescence.
Workflow:
Caption: Workflow for comparing fluorophore-conjugated antibodies.
Methodology:
-
Antibody Conjugation:
-
Prepare the primary antibody at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS).
-
Separately, dissolve this compound and Alexa Fluor 594 NHS ester in high-quality, anhydrous DMSO to create 10 mM stock solutions.
-
Add a 5-10 fold molar excess of the reactive dye to the antibody solution.
-
Incubate the reactions for 1 hour at room temperature with gentle stirring.
-
Purify the conjugated antibodies from unreacted dye using size exclusion chromatography.
-
Determine the degree of labeling (DOL) for each conjugate by measuring the absorbance at 280 nm and the absorbance maximum of the dye.
-
-
Immunofluorescence Staining:
-
Prepare two sets of fixed and permeabilized samples.
-
Incubate one set with the AF 594-conjugated antibody and the other set with the Alexa Fluor 594-conjugated antibody at the same concentration for 1 hour at room temperature.
-
Wash the samples three times with PBS to remove unbound antibodies.
-
Mount the samples using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Image both sets of samples on a fluorescence microscope using the same filter set and identical acquisition settings (e.g., exposure time, laser power, gain).
-
Acquire multiple images from different fields of view for each condition.
-
Quantify the mean fluorescence intensity of specifically stained structures using image analysis software.
-
To assess photostability, continuously expose a field of view to the excitation light and acquire images at regular intervals. Plot the decay in fluorescence intensity over time.
-
Expected Outcome:
This protocol will provide quantitative data on the relative brightness and photostability of AF 594 and Alexa Fluor 594 conjugates, allowing for an informed decision on which fluorophore is better suited for the specific application. The choice will depend on factors such as the abundance of the target antigen and the imaging requirements of the experiment. For detecting low-abundance targets, a brighter and more photostable fluorophore is generally preferred.[20]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. Fluorophores [microscopy.unc.edu]
- 6. 295348-87-7 | Alexa Fluor 594 NHS Ester| Alexa Fluor 594 meta-isomer;APDye 594 NHS Ester;BP Fluor 594 NHS Ester;TFAX 594, SE|BioChemPartner [biochempartner.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Texas Red - Wikipedia [en.wikipedia.org]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. labinsights.nl [labinsights.nl]
- 13. Spectrum [DyLight 594] | AAT Bioquest [aatbio.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. stressmarq.com [stressmarq.com]
- 16. researchgate.net [researchgate.net]
- 17. Photophysical properties of a new DyLight 594 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 19. Solved THE FLUORESCENCE MICROSCOPE Spectral overlap and the | Chegg.com [chegg.com]
- 20. Alexa Fluor 594 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
AF 594 NHS Ester: A Comparative Guide for Advanced Microscopy
For researchers, scientists, and drug development professionals employing fluorescence microscopy, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible data. This guide provides an in-depth comparison of AF 594 NHS ester, a popular red fluorescent dye, with its common alternatives. We will delve into its performance across various microscopy platforms, supported by experimental data and detailed protocols, to facilitate an informed choice for your specific application.
Performance Overview and Alternatives
AF 594 is a bright, water-soluble fluorescent dye that is insensitive to pH changes between 4 and 10.[1] Its N-hydroxysuccinimide (NHS) ester form is a widely used tool for labeling primary amines on proteins and other biomolecules, forming a stable amide bond.[2][3][4][5][6][7][8] This makes it a versatile choice for a range of applications, from standard fluorescence microscopy and flow cytometry to advanced super-resolution techniques.[1][9][10][11]
The performance of this compound is often benchmarked against other spectrally similar dyes. Key competitors include Alexa Fluor 594, DyLight 594, ATTO 594, and CF®594. While structurally related to Alexa Fluor® 594, some alternatives like MB 594 contain an additional sulfo group to enhance water solubility and minimize self-quenching.[12] Several manufacturers produce dyes that are spectrally similar or direct replacements for Alexa Fluor® 594, such as APDye 594 and XFD594.[11][13]
Photophysical Properties: A Quantitative Comparison
The selection of a fluorophore is heavily influenced by its photophysical properties. Brightness, defined by the extinction coefficient and quantum yield, and photostability are critical for achieving a high signal-to-noise ratio and for demanding applications like single-molecule imaging.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| AF 594 | 594 | 615 | ~92,000 | 0.77[1] |
| Alexa Fluor 594 | 590 | 617-618 | ~90,000 | 0.66[14] |
| DyLight 594 | 593 | 618 | ~80,000 | Not specified |
| ATTO 594 | 602 | 627 | 120,000 | 0.85 |
| CF®594 | 593 | 614 | 115,000 | 0.9 |
| MB 594 | 605 | 635 | 110,000 | Not specified |
Note: Values can vary slightly depending on the conjugation partner and measurement conditions.
Performance in Super-Resolution Microscopy
Super-resolution microscopy techniques, such as STORM (Stochastic Optical Reconstruction Microscopy), PALM (Photoactivated Localization Microscopy), and dSTORM (direct STORM), impose stringent requirements on fluorophores.[15][16] Ideal probes for these methods should be bright, exhibit robust photoswitching capabilities, and have high photostability in specific imaging buffers.[17]
AF 594 and its alternatives are frequently employed in these advanced imaging modalities.[8][10][11]
-
dSTORM: Alexa Fluor 594 has been successfully used in dSTORM applications.[10][17][18] Dyes like ATTO 594 and MB 594 are also highlighted as being highly suitable for dSTORM.[8][12] The choice of imaging buffer is critical for optimal photoswitching.
-
PALM: While PALM typically utilizes photoactivatable fluorescent proteins, organic dyes like those discussed can be used in related techniques.
-
STED (Stimulated Emission Depletion): The brightness and photostability of dyes like ATTO 594 make them suitable for STED microscopy.[8] Rhodamine-based dyes with red fluorescence have also been specifically developed for two-color STED nanoscopy.[19]
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and desired degrees of labeling (DOL).
Materials:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Purification column (e.g., gel filtration).[20]
Procedure:
-
Prepare the Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and free of amine-containing buffers like Tris.[3][20] If necessary, perform a buffer exchange. Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to 8.3-8.5.[3][5]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2][3][4]
-
Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point is often a 5- to 20-fold molar excess of the dye.[3]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][5]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.[20]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~594 nm).
Workflow for Protein Labeling and Purification
Caption: Workflow for labeling proteins with this compound.
Logical Flow for Fluorophore Selection in Super-Resolution Microscopy
The choice of a fluorophore for super-resolution microscopy is a critical decision that impacts the final image quality. The following diagram illustrates a logical workflow to guide this selection process.
Caption: Decision-making workflow for selecting a fluorophore in super-resolution microscopy.
Conclusion
This compound is a robust and versatile fluorescent probe suitable for a wide array of microscopy applications. Its high quantum yield and good photostability make it a reliable choice for standard imaging, while its performance in super-resolution techniques is well-documented. When selecting a red fluorescent dye, researchers should consider the specific demands of their microscopy setup and the photophysical properties of AF 594 and its alternatives. For demanding applications like dSTORM, dyes such as ATTO 594 and CF®594 may offer enhanced brightness and photostability. Careful optimization of labeling and imaging conditions is crucial to achieving the best possible results with any fluorophore.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. interchim.fr [interchim.fr]
- 4. fluidic.com [fluidic.com]
- 5. biotium.com [biotium.com]
- 6. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. APDye Fluor 594 | AZDye™ 594, Alexa Fluor® 594 Equivalent | AxisPharm [axispharm.com]
- 10. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 11. XFD594 NHS Ester | AAT Bioquest [aatbio.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. APDy 594 NHS Ester | Alexa Fluor 594 NHS Ester equivalent | AxisPharm [axispharm.com]
- 14. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. news-medical.net [news-medical.net]
- 16. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STORM Microscopy (Stochastic Optical Reconstruction Microscopy) | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. Evaluation of Slowfade Diamond as a buffer for STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polar red-emitting rhodamine dyes with reactive groups: synthesis, photophysical properties, and two-color STED nanoscopy applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. setabiomedicals.com [setabiomedicals.com]
A Researcher's Guide to Cross-Reactivity Testing of AF 594 NHS Ester Labeled Antibodies
For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Alexa Fluor™ 594 (AF 594) NHS ester labeled antibodies with common alternatives, focusing on cross-reactivity and performance. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable fluorophore for your research needs.
Performance Comparison of AF 594 with Alternative Fluorophores
Alexa Fluor™ 594 is a bright and photostable fluorescent dye commonly used for labeling antibodies. Its performance, particularly in terms of non-specific binding and cross-reactivity, is a critical consideration. Here, we compare AF 594 with other popular red fluorescent dyes.
| Feature | Alexa Fluor™ 594 | Cyanine3 (Cy3) | DyLight™ 594 | Texas Red™ |
| Excitation Max (nm) | 590 | 550 | 593 | 595 |
| Emission Max (nm) | 617 | 570 | 618 | 615 |
| Brightness | ++++ | +++ | ++++ | +++ |
| Photostability | ++++ | +++ | +++ | ++ |
| pH Sensitivity | Low | Moderate | Low | High |
| Background Staining | Low[1] | Moderate | Low | High[1] |
| Water Solubility | High[1] | Moderate | High | Low |
Key Observations:
-
Alexa Fluor™ 594 and DyLight™ 594 generally exhibit lower background staining compared to Texas Red™.[1]
-
While Cy3 is a widely used dye, Alexa Fluor™ 555, which is spectrally similar, has been shown to be more fluorescent and photostable.[2][3][4]
-
The high water solubility of Alexa Fluor™ dyes contributes to a reduction in non-specific binding by minimizing dye aggregation.[1]
-
Quantitative comparisons have shown that Alexa Fluor™ dyes are significantly more resistant to photobleaching than their Cy dye counterparts.[2][3]
Experimental Protocols for Cross-Reactivity Assessment
To ensure the specificity of your AF 594 NHS ester labeled antibody, it is crucial to perform rigorous cross-reactivity testing. The following are detailed protocols for commonly used methods.
Antibody Labeling with this compound
This protocol outlines the standard procedure for conjugating an antibody with this compound.
Materials:
-
Purified antibody (1 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antibody Preparation: Dissolve the antibody in PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.
-
Dye Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.3.
-
Labeling Reaction: Slowly add the dissolved this compound to the antibody solution while gently vortexing. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10-fold molar excess of dye is common.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 590 nm (for AF 594).
Immunohistochemistry (IHC) on a Human Tissue Panel
IHC on a panel of normal human tissues is the gold standard for assessing antibody cross-reactivity for therapeutic antibody candidates and is a valuable tool for research antibodies.[5][6][7][8][9]
Materials:
-
AF 594 labeled antibody
-
Isotype control antibody labeled with AF 594
-
Frozen normal human tissue sections (FDA/EMA recommended panel includes a wide range of tissues)[5]
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
Antifade mounting medium with DAPI
Procedure:
-
Tissue Section Preparation: Bring frozen tissue sections to room temperature and fix if necessary.
-
Blocking: Block non-specific binding sites by incubating the sections with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the AF 594 labeled primary antibody and the isotype control on separate sections at the optimized concentration overnight at 4°C.
-
Washing: Wash the sections three times with PBS.
-
Counterstaining: Incubate with DAPI for 5-10 minutes to stain the nuclei.
-
Mounting: Mount the sections with antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for AF 594 and DAPI.
-
Analysis: Compare the staining pattern of the test antibody with the isotype control. Specific staining should be observed in expected cell types and locations, while the isotype control should show minimal to no staining. Any unexpected staining in other tissues should be further investigated.
Competitive ELISA
Competitive ELISA is a quantitative method to determine the specificity of an antibody by measuring its ability to bind to its target antigen in the presence of a competing, unlabeled antigen.[10][11][12][13][14]
Materials:
-
Purified target antigen
-
AF 594 labeled antibody
-
Unlabeled competitor antibody (same as the labeled one)
-
96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader with fluorescence detection
Procedure:
-
Antigen Coating: Coat the microplate wells with the purified target antigen overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of the unlabeled competitor antibody. Mix each dilution with a constant, predetermined concentration of the AF 594 labeled antibody.
-
Incubation: Add the antibody mixtures to the coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells thoroughly to remove unbound antibodies.
-
Detection: Read the fluorescence intensity in each well using a microplate reader (Excitation/Emission ~590/617 nm).
-
Analysis: Plot the fluorescence signal against the concentration of the unlabeled competitor antibody. A decrease in fluorescence signal with increasing competitor concentration indicates specific binding.
Western Blotting
Western blotting is used to assess the specificity of an antibody by detecting its binding to the target protein that has been separated by size.[15][16][17][18][19]
Materials:
-
Cell or tissue lysates (positive and negative controls)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
AF 594 labeled primary antibody
-
Fluorescence imaging system
Procedure:
-
Sample Preparation and Electrophoresis: Prepare protein lysates and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the AF 594 labeled primary antibody at the optimized dilution overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Image the blot using a fluorescence imaging system capable of detecting AF 594.
-
Analysis: A specific antibody should show a single band at the expected molecular weight of the target protein in the positive control lysate and no band in the negative control. The presence of other bands may indicate cross-reactivity.
Understanding Antibody Cross-Reactivity
Cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, non-target antigen.[20][21] This can be due to shared epitopes between the target and non-target antigens or low antibody specificity.[20]
Conclusion
The selection of a fluorophore for antibody conjugation requires careful consideration of its photophysical properties and its potential to contribute to non-specific binding. Alexa Fluor™ 594 NHS ester is an excellent choice for antibody labeling, offering high brightness, photostability, and low background staining. However, regardless of the fluorophore used, rigorous cross-reactivity testing is essential to validate the specificity of the labeled antibody. The experimental protocols provided in this guide offer a framework for researchers to thoroughly assess the performance of their AF 594 labeled antibodies, ensuring the generation of high-quality, reliable data.
References
- 1. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. labcorp.com [labcorp.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. youtube.com [youtube.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. cytoscientific.com [cytoscientific.com]
- 14. sinobiological.com [sinobiological.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 19. cdn.hellobio.com [cdn.hellobio.com]
- 20. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 21. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
A Comparative Guide to Quantitative Analysis with AF 594 NHS Ester and Its Alternatives
For researchers, scientists, and drug development professionals engaged in quantitative fluorescence-based assays, the selection of a suitable fluorophore is paramount to generating robust and reproducible data. This guide provides an objective comparison of AF 594 NHS ester, a widely used red fluorescent dye, with two prominent alternatives: DyLight 594 NHS ester and Cy3B NHS ester. The comparison focuses on key performance metrics, supported by experimental data, to aid in the selection of the optimal reagent for specific applications.
Quantitative Performance Comparison
The selection of a fluorescent probe for quantitative analysis hinges on several key photophysical parameters. A summary of these properties for AF 594, DyLight 594, and Cy3B is presented below.
| Property | AF 594 | DyLight 594 | Cy3B |
| Maximum Excitation (nm) | ~590[1] | ~593[2] | ~559 |
| Maximum Emission (nm) | ~617[1] | ~618[2] | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~92,000[1] | ~80,000[2] | ~130,000 |
| Quantum Yield (Free Dye) | ~0.66 | Not widely reported | >0.7 |
| Quantum Yield (IgG Conjugate) | Not widely reported | ~50% higher than AF 594 | Not directly compared |
| Brightness (Ext. Coeff. x QY) | High | Very High[3] | Very High |
| Photostability | High[4][5] | High[6] | Very High |
Note: Brightness is a product of the molar extinction coefficient and the quantum yield. While exact conjugated quantum yields can vary, DyLight 594 has been reported to be significantly brighter than AF 594 in antibody conjugations.[3] Cy3B is an improved version of the Cy3 dye, noted for its significantly increased fluorescence quantum yield and photostability.
Experimental Data Highlights
-
Brightness: In a direct comparison of antibody conjugates, DyLight 594 was found to be "distinctly brighter" than Alexa Fluor 594 conjugates.[3] This is attributed to a higher quantum yield upon conjugation.
-
Photostability: Alexa Fluor dyes, including AF 594, are generally recognized for their high photostability compared to traditional dyes like Texas Red.[4][5] While direct quantitative comparisons with DyLight 594 and Cy3B in the same study are limited, both are also marketed as highly photostable dyes.[6] Cy3B, in particular, was developed to have significantly increased photostability over the original Cy3 dye.
-
pH Insensitivity: AF 594 is known to be stable over a wide pH range (pH 4-10), which is a crucial feature for reliable quantitation in various biological buffers.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative experiments. Below are generalized protocols for protein labeling and a conceptual workflow for comparing the fluorescence intensity of dye-protein conjugates.
Protein Labeling with NHS Esters
This protocol describes the covalent labeling of proteins with amine-reactive NHS esters of AF 594, DyLight 594, or Cy3B.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS) at 1-10 mg/mL.
-
This compound, DyLight 594 NHS ester, or Cy3B NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
1 M Sodium bicarbonate buffer, pH 8.3.
-
Purification column (e.g., gel filtration, dialysis) to remove unconjugated dye.
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and at an optimal concentration.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Bring the protein solution to room temperature.
-
Add the 1 M sodium bicarbonate buffer to the protein solution to achieve a final concentration of 0.1 M.
-
Add the calculated amount of dye stock solution to the protein solution while gently vortexing. A molar ratio of 10-20 moles of dye per mole of protein is a common starting point for optimization.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from the unreacted dye using a suitable purification method according to the manufacturer's instructions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the dye's maximum absorbance wavelength.
Protein Labeling Workflow with NHS Esters.
Workflow for Comparing Fluorescence Intensity
This workflow outlines a general procedure for comparing the fluorescence intensity of different dye-protein conjugates.
Workflow for Comparing Dye-Protein Conjugate Fluorescence.
Signaling Pathway and Logical Relationships
The fundamental principle behind using these fluorescent dyes in quantitative analysis is the direct proportionality between the number of labeled molecules and the emitted fluorescence signal.
Principle of Fluorescence-Based Quantitative Analysis.
Conclusion
The choice between AF 594, DyLight 594, and Cy3B NHS esters will depend on the specific requirements of the experiment.
-
This compound remains a robust and widely validated choice, known for its high photostability and pH insensitivity.[1][4][5]
-
DyLight 594 NHS ester presents a compelling alternative, particularly when maximal brightness is the primary concern, as it has been shown to produce brighter antibody conjugates than AF 594.[3]
-
Cy3B NHS ester is an excellent option for applications demanding exceptional photostability and high quantum yield, especially in single-molecule studies.
For optimal results, it is recommended to empirically test the chosen fluorophores under specific experimental conditions to determine the best performer for a given application.
References
- 1. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. leinco.com [leinco.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
AF 594 NHS Ester vs. Texas Red: A Comparative Guide for Immunofluorescence
For researchers, scientists, and drug development professionals employing immunofluorescence techniques, the choice of fluorophore is critical to generating high-quality, reproducible data. This guide provides an objective comparison of two commonly used red fluorophores: AF 594 NHS ester and Texas Red, focusing on their performance in immunofluorescence applications. This comparison is supported by experimental data to aid in the selection of the optimal reagent for your specific needs.
Core Performance Characteristics: A Head-to-Head Comparison
Alexa Fluor 594 (AF 594) and Texas Red are both popular red-emitting fluorescent dyes used for labeling antibodies and other proteins. While they share similar spectral properties, their performance characteristics show notable differences. AF 594, a member of the Alexa Fluor family of dyes, is consistently reported to be brighter and more photostable than Texas Red.[1][2][3] Furthermore, AF 594 exhibits better water solubility, which can lead to lower background staining in immunofluorescence experiments.[1]
A direct comparison of the relative fluorescence of goat anti-mouse IgG F(ab')2 fragment conjugates shows that Alexa Fluor 594 conjugates are significantly brighter than Texas Red-X conjugates across a range of dye-to-protein ratios.[4][5] This increased brightness allows for the detection of low-abundance targets and can improve the signal-to-noise ratio in imaging experiments.
The enhanced photostability of AF 594 is another key advantage, allowing for longer exposure times and repeated imaging of the same sample with less signal degradation compared to Texas Red.[2] Texas Red, while a widely used and effective fluorophore, has been noted to be more susceptible to photobleaching.[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for AF 594 and Texas Red, providing a clear basis for comparison.
| Property | AF 594 | Texas Red | Reference(s) |
| Excitation Maximum | 590 nm | 596 nm | [4][7] |
| Emission Maximum | 617 nm | 615 nm | [4][7] |
| Quantum Yield | ~0.66 | Not consistently reported | |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | >80,000 | ~85,000 | [5][7] |
| Photostability | Higher | Lower | [1][2][3] |
| Brightness | Higher | Lower | [1][4][5] |
| Water Solubility | Higher | Lower | [1] |
| pH Sensitivity | Insensitive (pH 4-10) | More sensitive | [8] |
Experimental Workflows and Logical Relationships
To visualize the processes involved in utilizing these fluorophores for immunofluorescence, the following diagrams illustrate the antibody labeling process and a typical indirect immunofluorescence workflow.
References
- 1. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 2. cancer.iu.edu [cancer.iu.edu]
- 3. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Comparison of Different Detection Methods in Quantitative Microdensitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Multiplexing of Immunofluorescence Microscopy Using a Long Stokes Shift Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
Long-Term Stability of AF594 NHS Ester Labeled Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to understand the long-term stability of proteins labeled with Alexa Fluor 594 (AF594) NHS ester, this guide provides a comprehensive comparison with alternative fluorophores, supported by experimental data and detailed protocols. The selection of a stable fluorescent label is critical for the reliability and reproducibility of quantitative assays, ensuring that the labeled protein maintains its structural integrity and the fluorophore retains its brightness over time.
Comparison of Long-Term Stability
The long-term stability of a fluorescently labeled protein is influenced by both the chemical stability of the dye-protein conjugate and the photostability of the fluorophore. While AF594 is renowned for its brightness and photostability, several alternatives offer comparable or even superior performance in certain aspects.
Key Competitors:
-
CF™594: This dye is a strong competitor to AF594, often cited for its exceptional brightness and photostability.
-
DyLight™ 594: Another alternative in the same spectral region, DyLight 594 is promoted for its high fluorescence intensity and photostability.
-
Cy3: A well-established fluorescent dye, Cy3 is frequently used as a benchmark for comparison.
Quantitative Stability Data:
While extensive, direct long-term chemical stability data in a head-to-head comparison format is limited in publicly available literature, photostability comparisons provide valuable insights into the durability of these dyes.
| Fluorophore | Relative Photostability | Key Characteristics |
| AF594 NHS Ester | High | Bright and photostable, a widely used standard.[1][2] |
| CF™594 | Very High | Reportedly brighter and more photostable than AF594. |
| DyLight™ 594 | High | Claims to be brighter than AF594 conjugates.[3] |
| Cy3 | Moderate to High | Good brightness, but generally considered less photostable than the Alexa Fluor and CF dyes.[4] |
Long-Term Storage Considerations:
For long-term storage of AF594-labeled antibodies, the manufacturer suggests that they are stable for at least six months when stored at 4°C.[5] For longer durations, it is recommended to prepare single-use aliquots and store them at -20°C to prevent degradation from repeated freeze-thaw cycles.[5] The dye itself is considered stable under these conditions.[5] To inhibit microbial growth during storage at 2-6°C for more than a few weeks, sodium azide (B81097) can be added to a final concentration of 0.02-0.05% (w/v).[6] For frozen storage, adding 50% (v/v) glycerol (B35011) is a common practice to act as a cryoprotectant.[6]
Experimental Protocols
Detailed and standardized protocols are essential for accurately assessing the long-term stability of labeled proteins. Below are methodologies for protein labeling and subsequent stability testing.
Protein Labeling with AF594 NHS Ester
This protocol is a general guideline for labeling proteins with amine-reactive dyes.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
AF594 NHS ester
-
Anhydrous dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Desalting column
Procedure:
-
Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Dye: Immediately before use, dissolve the AF594 NHS ester in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein. A common starting point is a 10-fold molar excess of dye.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a desalting column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (around 594 nm for AF594).
Long-Term Stability Assessment Protocol
This protocol outlines a method for evaluating the stability of the labeled protein over time under various storage conditions.
Objective: To assess the chemical and physical stability of the fluorescently labeled protein by monitoring changes in fluorescence, aggregation, and potential dye leaching.
Procedure:
-
Sample Preparation: Aliquot the purified labeled protein into sterile, low-protein-binding tubes. Prepare sets of aliquots for each storage condition to be tested (e.g., 4°C, -20°C, and an accelerated condition of 37°C).
-
Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, and 12 weeks).
-
Storage: Store the aliquots at the designated temperatures, protected from light.
-
Analysis at Each Time Point: At each time point, retrieve one aliquot from each storage condition and perform the following analyses:
-
Visual Inspection: Note any precipitation or color change.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum and intensity. A decrease in intensity may indicate dye degradation or quenching.
-
Size Exclusion Chromatography (SEC-HPLC): Analyze the sample to detect and quantify aggregates and fragments. An increase in high molecular weight species indicates aggregation, while an increase in low molecular weight peaks could suggest fragmentation.
-
Quantification of Free Dye: Use a method like HPLC with fluorescence detection to separate and quantify any dye that has leached from the protein.
-
Accelerated Stability Testing Protocol
Accelerated studies at elevated temperatures are used to predict long-term stability in a shorter timeframe.
Procedure:
-
Stress Conditions: Incubate aliquots of the labeled protein at an elevated temperature (e.g., 37°C or 45°C) for a defined period (e.g., 1-2 weeks).[7]
-
Analysis: At specified intervals (e.g., daily or every few days), analyze the samples using the same methods described in the long-term stability assessment (visual inspection, fluorescence spectroscopy, and SEC-HPLC).
-
Data Interpretation: While not always perfectly predictive for biologics, a significant increase in aggregation or decrease in fluorescence at elevated temperatures can indicate potential long-term stability issues at recommended storage temperatures.
Visualizing Experimental Workflows
Signaling Pathways and Logical Relationships
References
- 1. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. leinco.com [leinco.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - HU [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of AF 594 NHS Ester
Researchers and scientists handling AF 594 NHS ester are tasked not only with groundbreaking discovery but also with the responsible management of laboratory chemicals. Proper disposal of this amine-reactive fluorescent label is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound and its associated waste streams.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). While Safety Data Sheets (SDS) for this compound and its equivalents may not classify the substance as hazardous, prudent laboratory practice dictates a cautious approach.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles
-
Hand Protection: Nitrile or other chemically resistant gloves
-
Body Protection: Laboratory coat
-
Respiratory Protection: For handling the solid powder form, a dust mask (e.g., N95) is recommended to avoid inhalation.[2]
Always handle the chemical in a well-ventilated area, preferably within a fume hood.[1]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent degradation.
| Parameter | Recommendation |
| Storage Temperature | -5 to -30°C[3][4] |
| Storage Conditions | Keep in a dry, cool, and well-ventilated place.[1] Protect from light and moisture (desiccate).[5] |
| Shelf Life (Solid) | Stable for at least 12 months when stored correctly.[5] |
| Reconstituted Solution | Once dissolved (e.g., in DMSO or DMF), the solution is less stable, especially when exposed to moisture. Use promptly.[6] |
Step-by-Step Disposal Protocol
The correct disposal method for this compound waste depends on its form: unreacted solid, concentrated solutions, dilute aqueous solutions, or contaminated labware. All waste generated from the use of this compound should be treated as chemical waste and segregated from regular trash.[2]
1. Unused or Expired Solid this compound:
-
Collection: The original vial containing the unused or expired solid powder should be collected in a designated and clearly labeled hazardous waste container.[2]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound." Follow any additional labeling requirements from your institution's Environmental Health and Safety (EHS) department.[2]
-
Disposal: Do not dispose of the solid powder in the regular trash.[2] Arrange for pickup and disposal by a licensed chemical waste collector.
2. Concentrated Solutions (e.g., in DMSO or DMF):
-
No Drain Disposal: Never dispose of concentrated solutions of this compound down the drain.[2][7]
-
Collection: Collect all concentrated stock solutions in a sealed, compatible hazardous waste container (e.g., high-density polyethylene).[2]
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name, the solvent (e.g., DMSO), and any other required information.
3. Dilute Aqueous Solutions:
-
Hydrolysis (Deactivation): The reactivity of the NHS ester can be neutralized through hydrolysis.[6]
-
Adjust the pH of the dilute solution to be basic (pH > 8.5) or acidic (pH < 4) to accelerate hydrolysis of the NHS ester.
-
Allow the solution to stand at room temperature for several hours (or overnight) to ensure the complete hydrolysis of the reactive NHS ester.[2]
-
-
Disposal: After deactivation, transfer the solution to a designated aqueous hazardous waste container.[2] While some institutions may permit drain disposal of very dilute, non-mutagenic fluorescent dyes, this must be explicitly confirmed with and approved by your local EHS department.[2]
4. Contaminated Labware and Debris (e.g., pipette tips, gloves, gels):
-
Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container.[2]
-
Gels: Electrophoresis gels stained with AF 594 should be placed in a sealed container and disposed of as hazardous waste.[2]
-
Empty Containers: Original containers that have been emptied by normal means should be triple rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, deface the label and dispose of the container as instructed by your institution, which may be in a glass disposal box or other designated container.[7]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 4. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
Essential Safety and Operational Guide for Handling AF 594 NHS Ester
This guide provides immediate safety, handling, and disposal protocols for AF 594 NHS ester (Alexa Fluor™ 594 NHS Ester), a bright, amine-reactive red fluorescent dye. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper waste management.
Key Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Appearance | Dark-blue crystals | [1] |
| Excitation Maximum | ~586-590 nm | [1][2] |
| Emission Maximum | ~613-618 nm | [1][2] |
| Molecular Weight | 1022.23 g/mol | [1] |
| Solubility | Soluble in water, DMSO, DMF | [1] |
| Fluorescence pH Range | Stable from pH 4 to 10 | [1][3] |
| Labeling Reaction pH | Optimal between pH 7 and 9 | [1] |
| Storage Conditions | Store at -20°C, desiccated and protected from light | [1][4] |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid powder or solution), the following minimum personal protective equipment is required to ensure personal safety.
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5] For splash hazards, chemical splash goggles should be worn.[5]
-
Hand Protection : Chemically resistant nitrile gloves are required.[5][6] If direct contact occurs, gloves should be removed immediately, and hands washed before putting on a new pair.[5]
-
Body Protection : A standard laboratory coat must be worn to protect skin and personal clothing from incidental contact.[7][8]
-
Respiratory Protection : When handling the solid powder form where dust may be generated, a dust mask (e.g., N95) is recommended to prevent inhalation.[7] All handling of the powder should ideally be done in a chemical fume hood or a well-ventilated area.[6]
Experimental Protocol: Safe Handling and Disposal Workflow
This section provides a step-by-step guide for the safe handling of this compound during a typical protein labeling experiment, followed by the correct disposal procedures for all generated waste streams.
Part 1: Preparation and Handling of this compound Stock Solution
-
Preparation : Before opening the vial, allow the desiccated this compound to warm to room temperature to prevent condensation of moisture, which can hydrolyze the reactive ester.[9]
-
Weighing (if applicable) : If weighing the solid powder, perform this task in a chemical fume hood or a designated containment area to minimize inhalation risk.
-
Dissolution : Dissolve the NHS ester in a high-quality anhydrous solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[3][10] Ensure the solvent is amine-free.[10]
-
Storage of Stock Solution : If not used immediately, the stock solution in DMF or DMSO can be stored at -20°C, protected from light and moisture, for 1-2 months.[10][11] Aqueous solutions should be used immediately as NHS esters will hydrolyze.[9][10]
Part 2: Protein Labeling Reaction
-
Reaction Buffer : The labeling reaction with primary amines (e.g., on proteins) is most efficient at a pH between 7 and 9.[1] A common choice is 0.1–0.2 M sodium bicarbonate buffer at pH 8.3.[3]
-
Performing the Reaction : Add the dissolved this compound solution to your protein solution in the reaction buffer. The reaction is typically carried out at room temperature for 1-4 hours or overnight on ice.[3][10]
-
Quenching (Optional but Recommended) : To stop the reaction, you can add an amine-containing buffer such as Tris or glycine (B1666218) (e.g., 20-50mM final concentration).[12]
Part 3: Disposal Plan
Proper segregation and disposal of all waste generated are critical. All waste related to this compound should be treated as chemical waste.[7]
-
Unused Solid Waste :
-
Collect the original vial containing any unused or expired solid this compound.
-
Place it in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of it in the regular trash.[7]
-
-
Liquid Waste (Aqueous Solutions) :
-
For aqueous solutions from the labeling reaction, ensure the reactive NHS ester is quenched.[7]
-
Adjust the pH of the solution to between 7 and 8.5.[7]
-
Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of any remaining NHS ester.[7]
-
Collect this solution in a designated aqueous hazardous waste container. Do not pour it down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[7]
-
-
Contaminated Solid Waste :
-
All solid materials that have come into contact with this compound (e.g., pipette tips, microcentrifuge tubes, gloves, and paper towels) must be collected in a designated solid hazardous waste container.[7]
-
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision logic for selecting appropriate PPE for this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. XFD594 NHS Ester | AAT Bioquest [aatbio.com]
- 3. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. nyu.edu [nyu.edu]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
